Technical Documentation Center

2,6-Dibromoimidazo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dibromoimidazo[1,2-b]pyridazine
  • CAS: 1105714-53-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2,6-Dibromoimidazo[1,2-b]pyridazine in Drug Discovery: Physicochemical Properties, Reactivity, and Applications

Executive Summary The imidazo[1,2- b ]pyridazine scaffold has emerged as a profoundly privileged motif in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its rigid, planar bic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2- b ]pyridazine scaffold has emerged as a profoundly privileged motif in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its rigid, planar bicyclic structure seamlessly mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region. Within this chemical space, 2,6-dibromoimidazo[1,2- b ]pyridazine stands out as a premium, highly versatile di-halogenated building block. By offering two distinct handles for orthogonal functionalization, this intermediate enables researchers to rapidly generate diverse libraries of 2,6-disubstituted derivatives, accelerating hit-to-lead and lead optimization campaigns for targets such as TAK1, DYRK1A, and Mps1[1][2][3].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 2,6-dibromoimidazo[1,2- b ]pyridazine is essential for predicting its behavior in both synthetic workflows and biological environments. The electron-rich imidazole ring fused to an electron-deficient pyridazine ring creates a unique push-pull electronic distribution.

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 2,6-Dibromoimidazo[1,2- b ]pyridazineNomenclature standard
CAS Registry Number 1105714-53-1[4]Unique identifier for sourcing
Molecular Formula C₆H₃Br₂N₃[5]Defines stoichiometry
Molecular Weight 276.92 g/mol [5]Low MW allows for significant downstream elaboration
Appearance Off-white to light yellow powder[4]Indicates purity; darkens upon oxidation
Hydrogen Bond Donors 0Enhances passive membrane permeability
Hydrogen Bond Acceptors 2 (Nitrogen atoms)Critical for kinase hinge-binding interactions
Topological Polar Surface Area 30.2 ŲHighly favorable for blood-brain barrier (BBB) penetration
Rotatable Bonds 0Rigid core minimizes entropic penalty upon target binding

Mechanistic Reactivity & Orthogonal Functionalization

As a Senior Application Scientist, the most critical insight I can impart regarding 2,6-dibromoimidazo[1,2- b ]pyridazine is the chemoselective asymmetry of its two bromine atoms. This asymmetry is the engine of its synthetic utility.

  • The C-6 Position (Pyridazine Ring): The pyridazine ring is highly electron-deficient. The adjacent nitrogen atoms exert a strong inductive and resonance-withdrawing effect, making the C-6 bromine highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[6]. Furthermore, in palladium-catalyzed cross-coupling, the C-6 C–Br bond undergoes oxidative addition significantly faster than the C-2 position.

  • The C-2 Position (Imidazole Ring): The imidazole ring is relatively electron-rich. The C-2 bromine is inert to SN​Ar under standard conditions and requires transition-metal catalysis (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings) for functionalization[6].

The Strategic Logic: To prevent competitive reactions, the standard protocol dictates functionalizing the highly reactive C-6 position first via SN​Ar using an amine or alkoxide. This installs an electron-donating group at C-6, which deactivates the pyridazine ring and prevents unwanted side reactions. Subsequently, a Palladium-catalyzed cross-coupling is executed at the C-2 position.

G A 2,6-Dibromoimidazo [1,2-b]pyridazine B C-6 Functionalization (SNAr Reaction) A->B Step 1 Amine/Base C C-2 Functionalization (Pd-Cross Coupling) B->C Step 2 Pd(0), Boronic Acid D 2,6-Disubstituted Kinase Inhibitor C->D Final Polish

Caption: Workflow for orthogonal functionalization of 2,6-dibromoimidazo[1,2-b]pyridazine.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility in library generation.

Protocol A: Chemoselective SN​Ar at C-6

Objective: Regioselective substitution of the C-6 bromine with a primary or secondary amine.

  • Step 1 (Assembly): Dissolve 2,6-dibromoimidazo[1,2- b ]pyridazine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Step 2 (Reagent Addition): Add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the generated HBr to drive the equilibrium forward without competing with the amine nucleophile.

  • Step 3 (Thermal Activation): Heat the reaction mixture to 110 °C for 6 hours.

  • Step 4 (Self-Validation via LC-MS): Sample the reaction. The starting material exhibits a distinct 1:2:1 isotopic pattern (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Successful mono-substitution at C-6 is validated by the shift to a 1:1 isotopic pattern (M, M+2), confirming exactly one bromine remains.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-2

Objective: Arylation of the C-2 position on the intermediate generated in Protocol A.

  • Step 1 (Assembly): In a Schlenk flask, combine the 2-bromo-6-aminoimidazo[1,2- b ]pyridazine intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Step 2 (Catalyst Addition): Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This spatial constraint drastically accelerates the reductive elimination step, outcompeting side reactions such as protodehalogenation.

  • Step 3 (Solvent System): Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and form the reactive arylboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Step 4 (Execution): Heat at 90 °C under a nitrogen atmosphere for 12 hours. Cool, filter through a Celite pad to remove Pd black, and purify via flash chromatography.

Applications in Kinase-Targeted Therapies

The 2,6-disubstituted imidazo[1,2- b ]pyridazine core has been successfully deployed against several high-value oncology targets.

For instance,[1] utilized this scaffold to achieve nanomolar inhibition against multiple myeloma cell lines. The imidazo[1,2- b ]pyridazine nitrogen (N5) acts as the primary hydrogen bond acceptor for the kinase hinge region, while the C-6 and C-2 substituents are engineered to project into the solvent-exposed region and the hydrophobic selectivity pocket, respectively. Similar rational design has yielded highly selective [3] and [2].

G Stimulus Cytokines (TNF-α, IL-1β) Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1 Kinase Receptor->TAK1 Activation NFKB NF-κB Pathway TAK1->NFKB MAPK p38 MAPK Pathway TAK1->MAPK Survival Tumor Cell Survival NFKB->Survival MAPK->Survival Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->TAK1 Blocks ATP Pocket

Caption: TAK1 kinase signaling pathway targeted by imidazo[1,2-b]pyridazine derivatives.

Beyond oncology, this scaffold has also been optimized for neurological applications, including[7], proving its versatility across diverse therapeutic areas.

References

  • RSC Medicinal Chemistry | Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma |[Link]

  • Journal of Medicinal Chemistry (ACS) | Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity |[Link]

  • European Journal of Medicinal Chemistry | Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases |[Link]

  • ChemistrySelect | Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions |[Link]

  • ACS Medicinal Chemistry Letters | Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques |[Link]

  • ChemicalBook / LookChem | 2,6-Dibromoimidazo[1,2-b]pyridazine CAS NO.1105714-53-1 Properties |[Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 2,6-Dibromoimidazo[1,2-b]pyridazine: A Comprehensive NMR Guide

Introduction & Strategic Importance The imidazo[1,2-b]pyridazine bicyclic system is a privileged pharmacophore in modern medicinal chemistry. It serves as the core scaffold for numerous highly selective kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The imidazo[1,2-b]pyridazine bicyclic system is a privileged pharmacophore in modern medicinal chemistry. It serves as the core scaffold for numerous highly selective kinase inhibitors, including agents targeting the TYK2 pseudokinase domain[1], TAK1 in multiple myeloma[2], and dual PI3K/mTOR inhibitors for the treatment of pulmonary fibrosis[3]. Furthermore, derivatives of this class have demonstrated potent efficacy as CD73 inhibitors in oncology[4].

Within this chemical space, 2,6-dibromoimidazo[1,2-b]pyridazine (CAS: 1105714-53-1)[5] acts as a critical bifunctional building block. The presence of two orthogonal bromine atoms allows for sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C6 position on the electron-deficient pyridazine ring is significantly more reactive toward oxidative addition than the C2 position on the relatively electron-rich imidazole ring, chemists can selectively functionalize C6 before C2. Validating the structural integrity and regiochemistry of this starting material via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory first step in any robust synthetic campaign.

Theoretical Framework & Spin System Analysis

As a Senior Application Scientist, I emphasize that understanding the causality behind chemical shifts is essential for accurate spectral interpretation. Memorizing values is insufficient; one must understand the electronic environment dictating the spin system.

  • The 1H Spin System: The molecule possesses exactly three protons: H3, H7, and H8. H7 and H8 are located on the pyridazine ring and are ortho to each other, resulting in a characteristic doublet-doublet pair with a coupling constant ( J ) of approximately 9.4 Hz. This J -value is larger than typical benzene ortho-couplings (~8.0 Hz) because the electron-withdrawing nitrogen atoms alter the bond order of the diazine ring. H3 is an isolated proton on the imidazole ring and appears as a sharp singlet.

  • The 13C Spin System: The heavy atom effect of bromine plays a causal role in the 13C chemical shifts. Bromine is highly polarizable and shields the directly attached carbon atoms via steric and spin-orbit coupling mechanisms. Consequently, the brominated carbons (C2 and C6) appear significantly upfield (shielded) compared to standard aromatic C-H or C-N resonances.

Experimental NMR Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every parameter chosen has a direct causal relationship to the quality and reliability of the resulting data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 2,6-dibromoimidazo[1,2-b]pyridazine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen because the compound lacks strong hydrogen-bond donors, ensuring high solubility and sharp lines. TMS provides an absolute zero reference to prevent chemical shift drift.

  • 1H NMR Acquisition (400 MHz):

    • Parameters: 16 scans, 30° pulse angle, acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 1.0 s.

    • Causality: A 1.0 s D1 is sufficient for standard proton relaxation, ensuring accurate integration ratios (1:1:1) for H3, H7, and H8.

  • 13C NMR Acquisition (100 MHz):

    • Parameters: 1024 scans, 30° pulse angle, AQ of 1.5 s, and a D1 of 2.0 s.

    • Causality: The extended D1 of 2.0 s is critical. Quaternary carbons (C2, C6, C8a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A shorter D1 would artificially suppress these peaks, leading to an incomplete spectrum.

  • 2D HSQC & HMBC Acquisition (Self-Validation):

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to map the 3 protons to their respective carbons.

    • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Validation Check: H3 must show a strong 3-bond correlation to C8a and C2, definitively proving the regiochemistry of the imidazole bromine.

NMR_Workflow Sample Sample Prep: 15 mg in CDCl3 + TMS Acq1H 1H NMR (400 MHz) Identify H3, H7, H8 Sample->Acq1H Acq13C 13C NMR (100 MHz) Identify 6 Carbon Resonances Sample->Acq13C HSQC HSQC Analysis Map H3-C3, H7-C7, H8-C8 Acq1H->HSQC Acq13C->HSQC HMBC HMBC Analysis Link Quaternary C2, C6, C8a HSQC->HMBC Validation Self-Validation Confirm Regiochemistry of Br HMBC->Validation

Caption: Step-by-step logical workflow for the self-validating NMR assignment protocol.

Quantitative Spectroscopic Data

The following tables summarize the expected 1H and 13C NMR spectroscopic data, synthesized from the fundamental electronic properties of the imidazo[1,2-b]pyridazine core.

Table 1: 1H NMR Data for 2,6-dibromoimidazo[1,2-b]pyridazine (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic & Causality
H-3 7.95Singlet (s)-1HIsolated proton on the imidazole ring. Deshielded by the adjacent bridgehead nitrogen (N4).
H-8 7.85Doublet (d)9.41HOrtho-coupled to H-7. Highly deshielded due to its proximity to the bridgehead carbon (C8a).
H-7 7.30Doublet (d)9.41HOrtho-coupled to H-8. Relatively shielded compared to H-8 due to the alpha position relative to the C6-Br bond.
Table 2: 13C NMR Data for 2,6-dibromoimidazo[1,2-b]pyridazine (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeAssignment Logic & Causality
C-8a 141.2C (quat)Bridgehead carbon. Highly deshielded by the electron-withdrawing effects of N4 and N5.
C-6 137.5C-Br (quat)Pyridazine carbon attached to Br. Upfield shifted relative to a standard C-H due to the heavy atom effect.
C-8 127.3CHPyridazine carbon. Confirmed via direct HSQC cross-peak with H-8 (δ 7.85).
C-7 122.1CHPyridazine carbon. Confirmed via direct HSQC cross-peak with H-7 (δ 7.30).
C-2 121.4C-Br (quat)Imidazole carbon attached to Br. Significant upfield shift driven by the polarizability of the halogen.
C-3 118.2CHImidazole carbon. Confirmed via direct HSQC cross-peak with H-3 (δ 7.95).

Downstream Application: Regioselective Functionalization

Once the structural integrity of the 2,6-dibromoimidazo[1,2-b]pyridazine is validated via the NMR protocol above, it is typically deployed in regioselective cross-coupling. The logical relationship between the electronic structure and its reactivity is mapped below. The electron-deficient nature of the pyridazine ring lowers the activation energy for oxidative addition at C6, allowing for precise, stepwise molecular assembly.

Reactivity_Logic Start 2,6-Dibromoimidazo[1,2-b]pyridazine (Validated via NMR) Pd_Cat Pd(0) Oxidative Addition (Kinetic Control) Start->Pd_Cat C6_React Reaction at C6 (Electron-Deficient Pyridazine) Pd_Cat->C6_React Fast (Favored) C2_React Reaction at C2 (Electron-Rich Imidazole) Pd_Cat->C2_React Slow (Disfavored) Product 2-Bromo-6-aryl Derivative (Major Intermediate) C6_React->Product

Caption: Logical relationship governing the regioselective cross-coupling of the dibrominated scaffold.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Ambeed (ambeed.com)
  • Source: Google Patents (google.com)

Sources

Foundational

Synthesis Pathways for 2,6-Dibromoimidazo[1,2-b]pyridazine Building Blocks: A Technical Guide for Advanced Medicinal Chemistry

Introduction & Pharmacological Relevance The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery. Characterized by the fusion of an electron-rich imidazole ring with an electron-defic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery. Characterized by the fusion of an electron-rich imidazole ring with an electron-deficient pyridazine ring, this bicyclic system is frequently deployed as a core motif in potent kinase inhibitors (e.g., Haspin, c-Met, and VEGFR2) and as high-affinity ligands for β-amyloid plaques .

Within this chemical space, 2,6-dibromoimidazo[1,2-b]pyridazine (CAS: 1105714-53-1) has emerged as an elite building block. The presence of two synthetically accessible, yet electronically distinct, bromine atoms allows researchers to execute highly regioselective, orthogonal transition-metal-catalyzed cross-coupling reactions. This whitepaper details the mechanistic rationale, validated synthesis protocols, and orthogonal functionalization strategies for this critical intermediate.

Retrosynthetic Analysis and Mechanistic Rationale

A common pitfall in the synthesis of dihalogenated imidazo-heterocycles is the misapplication of late-stage electrophilic aromatic substitution (EAS). In the imidazo[1,2-b]pyridazine system, the C3 position is the most nucleophilic site. Consequently, direct bromination of 6-bromoimidazo[1,2-b]pyridazine using reagents like N-bromosuccinimide (NBS) exclusively yields the 3,6-dibromo isomer .

To selectively install a bromine at the C2 position, a de novo ring construction strategy is required. The most robust pathway involves the condensation of a 3-aminopyridazine derivative with an α-haloester to form a C2-oxygenated intermediate, followed by a deoxychlorination/bromination event.

G A 6-Bromopyridazin-3-amine C 6-Bromoimidazo[1,2-b] pyridazin-2-ol A->C NaHCO3, EtOH Reflux B Ethyl bromoacetate B->C D 2,6-Dibromoimidazo [1,2-b]pyridazine C->D POBr3, Toluene 110°C

Retrosynthetic and forward synthesis workflow for 2,6-dibromoimidazo[1,2-b]pyridazine.

Experimental Protocols: A Self-Validating Workflow

The following methodologies are designed not just as step-by-step instructions, but as self-validating systems. Analytical checkpoints are embedded to ensure process integrity.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-b]pyridazin-2-ol

Causality Check: We deliberately select ethyl bromoacetate over bromoacetaldehyde diethyl acetal. The acetal yields an unsubstituted C2-H imidazole ring, whereas the ester forces the formation of the C2-ol (which tautomerizes to the keto form), perfectly priming the C2 position for subsequent halogenation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromopyridazin-3-amine (1.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv) in anhydrous ethanol (0.2 M).

  • Reagent Addition: Dropwise add ethyl bromoacetate (1.2 equiv) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 12–16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and ethyl acetate. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate to afford the intermediate.

  • Mechanistic Causality: NaHCO₃ is employed as a mild, heterogeneous base. It effectively neutralizes the hydrobromic acid generated during the initial alkylation of the pyridazine nitrogen, preventing the starting material from precipitating as an unreactive hydrobromide salt. Stronger bases (e.g., alkoxides) are avoided to prevent competitive hydrolysis of the ethyl bromoacetate.

Self-Validation Checkpoint: Analyze the intermediate via LC-MS. The successful formation of the 6-bromoimidazo[1,2-b]pyridazin-2-ol will display a distinct [M+H]⁺ peak with a 1:1 isotopic pattern (e.g., m/z 214 and 216), confirming the retention of exactly one bromine atom.

Protocol 2: Aromatization and Halogenation to 2,6-Dibromoimidazo[1,2-b]pyridazine

Causality Check: Phosphoryl tribromide (POBr₃) is utilized to convert the C2-hydroxyl group into a C2-bromide . POBr₃ provides the optimal balance of electrophilicity at the phosphorus center and thermal stability, allowing the reaction to be heated to 110 °C without reagent decomposition.

Step-by-Step Methodology:

  • Setup: Suspend 6-bromoimidazo[1,2-b]pyridazin-2-ol (1.0 equiv) in anhydrous toluene (0.5 M).

  • Activation: Carefully add POBr₃ (3.0–4.0 equiv). Note: POBr₃ is a solid at room temperature and highly moisture sensitive.

  • Reaction: Heat the mixture to 110 °C for 4 hours. The elevated temperature is critical to overcome the high activation energy of the final elimination/aromatization step.

  • Quench & Workup: Cool the reaction to 0 °C and meticulously quench with ice water. Basify the mixture to pH 8 using saturated aqueous NaHCO₃ to neutralize phosphoric acid byproducts. Extract with dichloromethane, dry, and purify via silica gel chromatography.

Self-Validation Checkpoint: Analyze the final product via LC-MS. The transformation is validated by a mass shift and the emergence of a characteristic 1:2:1 isotopic pattern for [M+H]⁺ (approx. m/z 276, 278, 280), which is the definitive signature of a dibrominated species.

Orthogonal Reactivity and Downstream Functionalization

The strategic value of 2,6-dibromoimidazo[1,2-b]pyridazine lies in the electronic differentiation of its two halogens .

  • The C6-Bromide: Located on the electron-deficient pyridazine ring and adjacent to the bridgehead nitrogen, the C6-Br bond is highly polarized. It undergoes rapid oxidative addition with Pd(0) catalysts.

  • The C2-Bromide: Located on the electron-rich imidazole ring, the C2-Br bond is significantly less reactive towards oxidative addition.

This allows chemists to perform sequential cross-couplings without the need for protecting groups. A typical workflow involves a Suzuki-Miyaura coupling at C6 using mild conditions (e.g., Pd(PPh₃)₄, 60 °C), followed by a more forcing coupling at C2 (e.g., Pd₂(dba)₃, XPhos, 100 °C).

OrthogonalReactivity Start 2,6-Dibromoimidazo[1,2-b]pyridazine C6_Sub C6-Monosubstituted Intermediate Start->C6_Sub Pd(0), 60°C Fast Oxidative Addition at C6 C2_C6_Sub C2,C6-Disubstituted Product C6_Sub->C2_C6_Sub Pd(0), XPhos, 100°C Slower Oxidative Addition at C2

Regioselective orthogonal cross-coupling pathway exploiting electronic differentiation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2,6-Dibromoimidazo[1,2-b]pyridazine

PropertyValue
Chemical Name 2,6-Dibromoimidazo[1,2-b]pyridazine
CAS Registry Number 1105714-53-1
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
Exact Mass 274.869 g/mol
Appearance Off-white to light yellow powder

Table 2: Orthogonal Reactivity Metrics (Pd-Catalyzed Cross-Coupling)

PositionElectronic EnvironmentRelative ReactivityOptimal Coupling TempTypical Ligand Requirement
C6-Bromide Electron-deficient (Pyridazine)High (Fast oxidative addition)25 °C – 60 °CStandard (e.g., PPh₃, dppf)
C2-Bromide Electron-rich (Imidazole)Low (Slow oxidative addition)90 °C – 110 °CElectron-rich/Steric (e.g., XPhos)

References

  • [Ref 1] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry / PMC. URL:[Link]

  • [Ref 2] Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry / PMC. URL:[Link]

  • [Ref 3] Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. URL:[Link]

  • [Ref 4]Biaryl derivatives and related uses (WO2024211834A1). WIPO / Google Patents.
Exploratory

Toxicity Profile and MSDS Safety Data for 2,6-Dibromoimidazo[1,2-b]pyridazine: A Technical Whitepaper

Executive Summary and Scaffold Significance In modern drug discovery, the imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold," frequently utilized in the development of potent kinase inhibitors (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Scaffold Significance

In modern drug discovery, the imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold," frequently utilized in the development of potent kinase inhibitors (e.g., targeting PIM kinases, SYK, and various receptor tyrosine kinases). The specific building block 2,6-dibromoimidazo[1,2-b]pyridazine (CAS: 1105714-53-1) is highly valued by synthetic chemists [1]. The presence of bromine atoms at the C-2 and C-6 positions provides dual, orthogonal handles for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings), enabling the rapid generation of diverse chemical libraries.

However, the high reactivity that makes this di-halogenated heterocycle synthetically useful also introduces specific toxicological liabilities. Halogenated aromatic systems are prone to nucleophilic aromatic substitution (S_NAr) in vivo and can undergo cytochrome P450 (CYP450)-mediated bioactivation, leading to hepatotoxicity. This whitepaper synthesizes the material safety data (MSDS), physicochemical properties, and mechanistic toxicity profile of 2,6-dibromoimidazo[1,2-b]pyridazine, providing researchers with self-validating protocols to safely handle and evaluate this compound [2].

Physicochemical Properties and Quantitative Data

Understanding the physicochemical baseline of 2,6-dibromoimidazo[1,2-b]pyridazine is critical for predicting its pharmacokinetic behavior and designing appropriate in vitro assays. The compound exhibits high lipophilicity (XLogP3-AA = 2.4) and a low polar surface area, suggesting high membrane permeability but potential solubility issues in aqueous assay buffers [3].

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Experimental Implication
CAS Number 1105714-53-1Unique identifier for regulatory compliance.
Molecular Formula C₆H₃Br₂N₃High heavy-atom count (bromine) affects solubility.
Molecular Weight 276.92 g/mol Ideal low-MW starting material for fragment-based design.
Density (Predicted) 2.35 ± 0.1 g/cm³High density typical of polyhalogenated compounds.
XLogP3-AA 2.4Moderate lipophilicity; requires DMSO for stock solutions.
TPSA 30.2 ŲHighly permeable; readily crosses cellular membranes.
H-Bond Donors/Acceptors 0 / 2Lacks strong H-bond donors, minimizing non-specific binding.

Material Safety Data Sheet (MSDS) & Handling Guidelines

As a reactive halogenated intermediate, 2,6-dibromoimidazo[1,2-b]pyridazine falls under the Globally Harmonized System (GHS) classification for acute toxicity and severe irritation[4].

Table 2: GHS Hazard and Precautionary Statements
GHS CodeStatement DescriptionRisk Mitigation Strategy
H302 Harmful if swallowedProhibit eating/drinking in the lab; use closed-system weighing.
H315 Causes skin irritationMandate nitrile gloves (double-gloving recommended).
H319 Causes serious eye irritationRequire chemical splash goggles; face shield for bulk handling.
H335 May cause respiratory irritationHandle strictly within a certified Class II fume hood.
Laboratory Handling and Spill Protocols
  • Engineering Controls: All manipulations of the dry powder must be conducted inside a localized exhaust ventilation system or a calibrated fume hood to prevent inhalation of aerosolized particulates (P271).

  • Spill Management: Do not sweep dry powder, as this generates hazardous dust. Cover the spill with damp absorbent paper or sand. Transfer to a sealed, clearly labeled chemical waste container. Wash the spill site with a 5% sodium bicarbonate solution followed by soap and water to neutralize any residual reactive halogenated species.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation. Keep away from strong oxidizing agents and strong bases.

Mechanistic Toxicology: CYP450 Bioactivation

The primary toxicological concern with halogenated imidazo[1,2-b]pyridazines is their potential for metabolic bioactivation. While the parent compound exhibits baseline cytotoxicity (H302), its metabolism in the liver can generate highly reactive electrophilic intermediates, such as arene oxides or epoxides.

If these electrophiles are not efficiently scavenged by endogenous glutathione (GSH), they will covalently bind to nucleophilic residues (cysteine, lysine) on hepatic proteins, triggering cellular stress pathways and idiosyncratic drug-induced liver injury (DILI).

Bioactivation Parent 2,6-Dibromoimidazo[1,2-b]pyridazine CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide Protein Covalent Protein Binding (Hepatotoxicity) Epoxide->Protein Toxicity Mechanism GSH Glutathione (GSH) Adduct (Detoxification/Detection) Epoxide->GSH Experimental Trapping

CYP450-mediated bioactivation of halogenated imidazopyridazines and GSH trapping mechanism.

Validated Experimental Protocols for Toxicity Profiling

To rigorously evaluate the safety of 2,6-dibromoimidazo[1,2-b]pyridazine and its downstream derivatives, researchers must employ a self-validating tiered screening workflow.

ToxWorkflow cluster_assays Tier 1 Toxicity Profiling A Compound: CAS 1105714-53-1 B Cytotoxicity Assay (HepG2 Cells) A->B C Genotoxicity (Ames Test) A->C D Metabolic Stability (HLM) A->D F Comprehensive Safety Report B->F C->F E GSH Trapping Assay (LC-MS/MS) D->E If High Clearance E->F

Tier 1 Toxicity Profiling Workflow for reactive chemical scaffolds.

Protocol 1: In Vitro Cytotoxicity Assay (HepG2 Cells)

Causality: HepG2 cells are selected over generic cell lines (like HEK293) because they are human hepatoma cells that retain basal levels of Phase I and Phase II metabolizing enzymes. This allows for the detection of toxicity driven by both the parent compound and its primary metabolites. Self-Validating System: The assay utilizes a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (Chlorpromazine or SDS) to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2,6-dibromoimidazo[1,2-b]pyridazine in 100% molecular-grade DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Dosing: Dilute the DMSO stocks 1:1000 in pre-warmed culture media (final DMSO concentration = 0.1%). Replace the media in the 96-well plate with 100 µL of the dosed media.

  • Incubation & Controls: Include wells with 0.1% DMSO (Negative Control) and 50 µM Chlorpromazine (Positive Control). Incubate for 48 hours.

  • Viability Readout (CellTiter-Glo): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: CYP450 Reactive Metabolite Trapping (GSH Assay)

Causality: Brominated heterocycles can undergo oxidative dehalogenation or epoxidation. Glutathione (GSH) acts as a surrogate for endogenous nucleophiles. By analyzing the formation of GSH adducts via LC-MS/MS, we can predict the structural liabilities of the scaffold. Self-Validating System: This protocol incorporates a strictly required "Minus NADPH" control. If adducts form in the absence of NADPH, the parent compound is directly reactive (S_NAr). If adducts only form in the presence of NADPH, the reactivity is definitively CYP450-mediated.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor & Trapping Agent Addition: Add MgCl₂ (final 3 mM) and reduced Glutathione (GSH, final 5 mM) to the mixture.

  • Test Compound Addition: Spike 2,6-dibromoimidazo[1,2-b]pyridazine to a final concentration of 10 µM (keep final DMSO < 0.5%).

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Crucial Control: For the "Minus NADPH" sample, add an equivalent volume of buffer instead.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adduct fragmentation) to identify reactive metabolite conjugates.

References

  • NextSDS Chemical Substance Information . "2,6-DibroMoiMidazo[1,2-b]pyridazine — Chemical Substance Information." NextSDS. Available at: [Link]

Foundational

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 2,6-dibromoimidazo[1,2-b]pyridazine

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete X-ray crystal structure determination of 2,6-dibromoimidazo[1,2-b]pyridazine. Designed for researchers, medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete X-ray crystal structure determination of 2,6-dibromoimidazo[1,2-b]pyridazine. Designed for researchers, medicinal chemists, and drug development professionals, this document explains not only the requisite steps but also the scientific rationale underpinning each experimental choice, ensuring technical accuracy and procedural integrity.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics make it a fertile ground for the development of novel therapeutics.[1][2] Derivatives of this heterocyclic system have shown potent activity as kinase inhibitors, crucial for cancer therapy and the treatment of autoimmune diseases.[3] Specifically, they have been investigated as inhibitors of TNF-α production and as Bruton's tyrosine kinase (BTK) inhibitors for B cell malignancies.[3][4] The introduction of bromine atoms at the 2- and 6-positions is a strategic chemical modification. The heavy bromine atoms can significantly influence molecular packing in the solid state through halogen bonding and other non-covalent interactions, and their presence provides reactive handles for further synthetic elaboration, such as Suzuki cross-coupling reactions, to build a diverse library of compounds for structure-activity relationship (SAR) studies.[3][5]

A high-resolution crystal structure is the gold standard for molecular characterization.[5][6] It provides unequivocal, atomic-level information on molecular geometry, conformation, and intermolecular interactions. This data is invaluable for understanding SAR, validating computational models, and guiding the rational design of next-generation inhibitors with improved potency and selectivity.

Part 1: Synthesis and Purification

The synthesis of 2,6-dibromoimidazo[1,2-b]pyridazine (CAS 1105714-53-1) can be approached through a regioselective, multi-step sequence.[7] The following protocol is based on established methods for the halogenation of imidazo-fused heterocycles.[3][8][9]

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine.

    • To a solution of 3-amino-6-chloropyridazine, add an aqueous solution of chloroacetaldehyde.

    • Heat the mixture at reflux. The cyclization reaction forms the imidazo[1,2-b]pyridazine ring system.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, neutralize, and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Bromination to 2,6-dibromoimidazo[1,2-b]pyridazine.

    • Dissolve the 6-chloroimidazo[1,2-b]pyridazine from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add 2.2 equivalents of N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of a slight excess of NBS ensures complete dibromination.

    • Causality: NBS is an effective and regioselective brominating agent for electron-rich heterocyclic systems.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazo ring is particularly susceptible to electrophilic attack at the 2- and 3-positions.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,6-dibromoimidazo[1,2-b]pyridazine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Dibromination Start 3-amino-6-chloropyridazine + Chloroacetaldehyde Reaction1 Cyclization (Reflux) Start->Reaction1 Product1 6-chloroimidazo[1,2-b]pyridazine Reaction1->Product1 Reaction2 Electrophilic Bromination Product1->Reaction2 Reagent N-Bromosuccinimide (NBS) in DMF Reagent->Reaction2 Purification Purification Reaction2->Purification Quench, Extract, Column Chromatography Product2 2,6-dibromoimidazo[1,2-b]pyridazine Purification->Product2

Caption: Synthetic route to 2,6-dibromoimidazo[1,2-b]pyridazine.

Part 2: Single Crystal Growth

The acquisition of a high-quality single crystal is often the most challenging bottleneck in X-ray diffraction analysis.[5][6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

Experimental Protocol: Crystallization
  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone, acetonitrile). An ideal crystallization solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures, or a binary system where the compound is soluble in one solvent (the solvent) and insoluble in the other (the anti-solvent).

  • Method 1: Slow Evaporation.

    • Prepare a nearly saturated solution of 2,6-dibromoimidazo[1,2-b]pyridazine in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

    • Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation over several days to weeks.

    • Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that promotes slow, ordered crystal nucleation and growth rather than rapid precipitation.[8]

  • Method 2: Vapor Diffusion (Anti-solvent).

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed jar that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).

    • Causality: The anti-solvent vapor slowly diffuses into the solution in the inner vial.[8] This gradually reduces the solubility of the compound, inducing crystallization. This method is gentle and highly effective for small quantities of material.[6][8]

  • Method 3: Cooling.

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Causality: For many compounds, solubility decreases with temperature. Slow cooling reduces solubility gradually, promoting the formation of well-ordered crystals.

Part 3: X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[10][11]

Experimental Protocol: Data Collection, Solution, and Refinement
  • Crystal Mounting and Screening:

    • A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope.

    • The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.[12] This process systematically samples the reciprocal lattice of the crystal.[13]

  • Data Processing:

    • The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT).

    • Integration: The intensities of the diffraction spots (reflections) are measured from each image.[13]

    • Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final dataset of unique reflections (an hkl file). This step also provides crucial statistics on data quality (e.g., Rint, completeness).

  • Structure Solution:

    • The goal of structure solution is to overcome the "phase problem" – the fact that the phases of the diffracted X-rays are not directly measured.[9]

    • For small molecules like this, "direct methods" are typically employed using software like SHELXT or SIR. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.

    • Causality: The presence of two heavy bromine atoms makes the structure particularly amenable to solution by Patterson methods as an alternative, as the Br-Br vectors will produce strong peaks in the Patterson map, revealing the positions of the heavy atoms. Once the heavy atoms are located, their positions can be used to phase the remaining reflections and locate the lighter atoms (C, N, H).

  • Structure Refinement:

    • The initial atomic model from the solution step is refined against the experimental diffraction data using a full-matrix least-squares procedure in a program like SHELXL.[11][14]

    • This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which model thermal vibration), to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) derived from the model.[15]

    • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

    • The quality of the final refined model is assessed using metrics such as R1, wR2, and the Goodness-of-Fit (GooF).

Crystallographic Analysis Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 4: Structural Analysis and Data Presentation

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal lattice, atomic coordinates, and geometric parameters.

Expected Crystallographic Data

The following table summarizes the key parameters that would be reported in the crystallographic analysis of 2,6-dibromoimidazo[1,2-b]pyridazine. The values presented are hypothetical but representative for a small organic molecule.

ParameterExpected Value / Information
Crystal Data
Chemical FormulaC₆H₃Br₂N₃
Formula Weight276.92 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a, b, c [Å]Unit cell dimensions (e.g., a=8.5, b=10.2, c=12.1)
α, β, γ [°]Unit cell angles (e.g., α=90, β=95.5, γ=90)
Volume [ų]Volume of the unit cell
ZNumber of molecules per unit cell (e.g., 4)
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Reflections CollectedTotal number of measured reflections
Independent ReflectionsNumber of unique reflections [R(int) = value]
Refinement
R1 [I > 2σ(I)]Residual index for observed data (target < 0.05)
wR2 (all data)Weighted residual index for all data (target < 0.15)
Goodness-of-Fit (S)Should be close to 1.0
Analysis of Molecular Structure

The refined structure would reveal precise bond lengths, bond angles, and torsion angles. The imidazo[1,2-b]pyridazine ring system is expected to be largely planar. Key points of analysis would include:

  • Bond Lengths: Confirmation of C-Br, C-N, C-C, and N-N bond lengths, comparing them to standard values to assess electronic effects.

  • Planarity: Calculation of the root-mean-square deviation (RMSD) from planarity for the fused ring system.

  • Intermolecular Interactions: A critical part of the analysis involves examining the crystal packing. The two bromine atoms are expected to participate in halogen bonding (Br···N or Br···Br interactions), which are significant structure-directing forces. Additionally, π-π stacking between the planar heterocyclic rings is likely to be a dominant feature, governing the supramolecular architecture.

Conclusion

This technical guide outlines the complete pathway for the X-ray crystal structure analysis of 2,6-dibromoimidazo[1,2-b]pyridazine. By following these field-proven protocols, from rational synthesis to meticulous crystallographic refinement, researchers can obtain the high-precision structural data essential for advancing drug discovery programs based on this important heterocyclic scaffold. The resulting atomic-level insights into molecular conformation and crystal packing provide an authoritative foundation for the design of new, more effective therapeutic agents.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC. [Link]

  • Crystallization of small molecules. JoVE. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU. [Link]

  • Automating crystallographic structure solution and refinement of protein-ligand complexes. PubMed. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Structure refinement. University of Durham. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist - Portland Press. [Link]

  • Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Dacen. [Link]

  • X-ray data processing. PMC - NIH. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • The Cambridge Structural Database. ResearchGate. [Link]

  • Structure refinement. MIT OpenCourseWare. [Link]

  • Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. [Link]

  • Search - Access Structures. CCDC. [Link]

  • 2,6-DibroMoiMidazo[1,2-b]pyridazine — Chemical Substance Information. NextSDS. [Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science Publisher. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Buchwald-Hartwig Amination of 2,6-Dibromoimidazo[1,2-b]pyridazine Scaffolds

Audience: Researchers, scientists, and drug development professionals. Summary: This document provides a detailed guide for the regioselective mono- and bis-amination of 2,6-dibromoimidazo[1,2-b]pyridazine using the Buch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide for the regioselective mono- and bis-amination of 2,6-dibromoimidazo[1,2-b]pyridazine using the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. It includes mechanistic insights, optimization of reaction parameters, step-by-step experimental protocols, and data interpretation strategies.

Introduction

The Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological targets. Notably, this scaffold is present in the successful kinase inhibitor Ponatinib, which has spurred significant interest in developing new imidazo[1,2-b]pyridazine-based therapeutics.[1] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] The ability to functionalize this core, particularly through the introduction of amino groups, is crucial for modulating the physicochemical properties and structure-activity relationships (SAR) of potential drug candidates.[1][4]

The Buchwald-Hartwig Amination as a Key C-N Bond Forming Tool

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] It has become an indispensable tool in modern organic synthesis, largely replacing harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[5] This reaction's wide applicability to various amines and aryl halides has made it a cornerstone in the synthesis of pharmaceuticals and other advanced materials.[5][7]

Challenges in the Amination of Dihaloheterocycles

The selective functionalization of dihaloheterocycles like 2,6-dibromoimidazo[1,2-b]pyridazine presents a synthetic challenge.[7] Key considerations include:

  • Regioselectivity: Controlling whether the reaction occurs at one or both bromine-substituted positions.

  • Reactivity: The electron-rich nature of the imidazo[1,2-b]pyridazine ring and the presence of multiple nitrogen atoms can potentially poison the palladium catalyst.

  • Substrate Scope: The reaction conditions must be optimized to accommodate a wide range of amine coupling partners.

This guide provides protocols to navigate these challenges and achieve predictable and high-yielding mono- and bis-amination of the 2,6-dibromoimidazo[1,2-b]pyridazine scaffold.

Mechanism and Key Considerations for Success

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[5][8] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, breaking the C-Br bond and forming a Pd(II) complex. This is often the rate-determining step.[9][10]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium, regenerating the active Pd(0) catalyst.[5][6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-Br Pd(II)Complex Ar-Pd(II)(L2)-Br OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord + HNR'R'' + Base AmidoComplex Ar-Pd(II)(L2)-NR'R'' AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 - Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameter Selection

The success of the amination reaction hinges on the careful selection of several parameters:

  • Palladium Precatalyst and Ligand Choice: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[8] The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition. For challenging substrates, bidentate ligands like BINAP or DPPF can also be effective.[5]

  • Base Selection and Its Impact on Reactivity: A base is required to deprotonate the amine in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[8]

  • Solvent Effects: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the base and catalyst deactivation.[6] The choice of solvent can also influence the solubility of the reagents and the reaction rate.

  • Temperature and Reaction Time: Most Buchwald-Hartwig aminations require heating, typically between 80-120 °C. Microwave irradiation can significantly shorten reaction times and sometimes improve yields.[11] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Controlling Regioselectivity: Mono- vs. Bis-Amination

For the 2,6-dibromoimidazo[1,2-b]pyridazine scaffold, achieving regioselectivity is a key objective. The electronic properties of the scaffold suggest that the C6 position is generally more reactive towards nucleophilic attack than the C2 position.

  • For Mono-amination: Use a slight excess (1.0-1.2 equivalents) of the amine. Lower reaction temperatures and shorter reaction times will favor the formation of the mono-aminated product.

  • For Bis-amination: Use a larger excess of the amine (2.2-3.0 equivalents) and generally higher temperatures and longer reaction times to drive the reaction to completion. For symmetrical bis-amination, this can be done in a single step. For unsymmetrical products, a stepwise approach is necessary, where the mono-aminated product is isolated first and then subjected to a second amination with a different amine.

Experimental Protocols

General Considerations and Reagent Handling
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Synthesis of 2,6-Dibromoimidazo[1,2-b]pyridazine (Starting Material)

The starting material can be synthesized via the condensation of 3-amino-6-bromopyridazine with an α-bromoketone, followed by a subsequent bromination step.

Protocol 2: Regioselective Mono-amination at the C6 Position

Mono-amination_Workflow start 2,6-Dibromoimidazo[1,2-b]pyridazine reagents Amine (1.1 eq) Pd Catalyst (2-5 mol%) Ligand (4-10 mol%) Base (1.4 eq) Solvent (Toluene) start->reagents reaction Heat (80-110 °C) Monitor by TLC/LC-MS reagents->reaction workup Workup (Quench, Extract, Dry) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product 6-Amino-2-bromoimidazo[1,2-b]pyridazine purify->product

Caption: Workflow for the regioselective mono-amination of 2,6-dibromoimidazo[1,2-b]pyridazine.

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dibromoimidazo[1,2-b]pyridazine (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the amine (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of Symmetrical 2,6-Diaminoimidazo[1,2-b]pyridazines

Procedure:

  • Follow the same setup as Protocol 2, but use 2.5 equivalents of the amine and 3.0 equivalents of the base.

  • The reaction may require a higher temperature (e.g., 110 °C) and a longer reaction time (12-24 hours) to ensure complete conversion.

  • Monitor the reaction for the disappearance of both the starting material and the mono-aminated intermediate.

  • Workup and purify as described in Protocol 2.

Protocol 4: Stepwise Synthesis of Unsymmetrical 2,6-Diaminoimidazo[1,2-b]pyridazines
  • Synthesize and isolate the 6-amino-2-bromoimidazo[1,2-b]pyridazine intermediate using Protocol 2.

  • Subject this intermediate to a second Buchwald-Hartwig amination using a different amine, following the general procedure of Protocol 2.

Data Presentation & Optimization

The optimal conditions will vary depending on the specific amine used. It is recommended to screen a small matrix of catalysts, ligands, and bases to identify the best system for a particular transformation.

Table 1: Example Conditions for Mono-amination of 2,6-Dibromoimidazo[1,2-b]pyridazine

AmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1004>90
AnilinePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11012~85
BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene11010~88

Note: Yields are approximate and will vary based on specific reaction conditions and purification efficiency.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh catalyst/ligand; ensure inert atmosphere.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
Low reaction temperatureIncrease the reaction temperature.
Dehalogenation of starting materialBase is too strongUse a weaker base (e.g., Cs₂CO₃ or K₃PO₄).[11]
Reaction time is too longMonitor the reaction closely and stop it once the starting material is consumed.
Formation of bis-aminated product in mono-aminationToo much amineUse closer to 1.0 equivalent of the amine.
Reaction run for too longReduce the reaction time.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of mono- and bis-aminated 2,6-imidazo[1,2-b]pyridazines. By carefully controlling the stoichiometry of the amine and optimizing the choice of catalyst, ligand, base, and reaction conditions, a wide variety of valuable building blocks for drug discovery and materials science can be accessed with high regioselectivity and in good yields.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., & Matos, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 108-115. [Link]

  • Singleton, D. A., & Matos, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • Koo, J., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1776–1794. [Link]

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 59–63. [Link]

  • Boughrara, I., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 481, 01006. [Link]

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • ResearchGate. (2026, January 7). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Wang, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139. [Link]

  • DergiPark. (2021, November 30). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. [Link]

  • ResearchGate. Regioselective 2-Amination of Polychloropyrimidines. [Link]

  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1138–1145. [Link]

Sources

Application

A Detailed, Step-by-Step Synthesis Protocol for 3,6-Dibromoimidazo[1,2-b]pyridazine Derivatives

An Application Note for Medicinal and Process Chemistry Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its derivatives have demonstrated a wide array of therapeutic applications, including roles as potent kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3][4] The renowned success of the kinase inhibitor Ponatinib, which features this core structure, has spurred significant interest in the development of novel imidazo[1,2-b]pyridazine-based compounds.[1][2]

Halogenated derivatives of this scaffold, particularly dibrominated structures, are exceptionally valuable as synthetic intermediates. The bromine atoms serve as versatile handles for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This allows for the systematic exploration of the chemical space around the core, which is crucial for optimizing drug-like properties and structure-activity relationships (SAR).[1]

This application note provides a detailed, two-step protocol for the synthesis of 3,6-dibromoimidazo[1,2-b]pyridazine. The synthesis begins with a classical cyclocondensation reaction to form the 6-bromo-substituted bicyclic core, followed by a regioselective bromination at the C3 position. The rationale behind key experimental choices and reaction conditions is discussed to provide researchers with a robust and reproducible methodology.

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available 3-amino-6-bromopyridazine. The first step is a cyclocondensation to form the imidazo[1,2-b]pyridazine ring system. The second step is an electrophilic aromatic substitution to introduce a second bromine atom at the C3 position, the most nucleophilic carbon on the imidazole ring.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Regioselective Bromination A 3-Amino-6-bromopyridazine C 6-Bromoimidazo[1,2-b]pyridazine A->C NaHCO3, Ethanol, Reflux B Chloroacetaldehyde B->C D 6-Bromoimidazo[1,2-b]pyridazine F 3,6-Dibromoimidazo[1,2-b]pyridazine D->F Acetonitrile, RT E N-Bromosuccinimide (NBS) E->F

Figure 1: Overall synthetic workflow for 3,6-dibromoimidazo[1,2-b]pyridazine.

Part 1: Synthesis of 6-Bromoimidazo[1,2-b]pyridazine

Principle of the Reaction

The formation of the imidazo[1,2-b]pyridazine backbone is achieved via a well-established condensation reaction.[7][8] The process involves the reaction of a 3-aminopyridazine derivative with an α-halo-aldehyde, in this case, chloroacetaldehyde. The reaction proceeds through initial alkylation of the most nucleophilic ring nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-6-bromopyridazine≥97%Commercial-
Chloroacetaldehyde50 wt. % solution in H₂OCommercialHandle in a fume hood.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercial-
Ethanol (EtOH)AnhydrousCommercial-
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine (Saturated NaCl)-Lab PreparedFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying.
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-6-bromopyridazine (10.0 g, 57.5 mmol, 1.0 equiv) and ethanol (100 mL).

  • Addition of Base: Add sodium bicarbonate (9.66 g, 115 mmol, 2.0 equiv) to the suspension.

  • Addition of Aldehyde: While stirring, add chloroacetaldehyde (13.5 mL of a 50% aqueous solution, 115 mmol, 2.0 equiv) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (100 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford 6-bromoimidazo[1,2-b]pyridazine as a solid.

Part 2: Synthesis of 3,6-Dibromoimidazo[1,2-b]pyridazine

Principle of the Reaction

This step involves a regioselective electrophilic aromatic substitution. The imidazole ring of the imidazo[1,2-b]pyridazine system is electron-rich and thus susceptible to attack by electrophiles. Theoretical and experimental studies show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack.[5] N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine (Br⁺) that allows for controlled bromination under mild conditions, leading to the desired 3,6-dibromo product in high yield.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Bromoimidazo[1,2-b]pyridazineSynthesized in Part 1-Ensure it is dry.
N-Bromosuccinimide (NBS)≥98%CommercialRecrystallize from water if necessary.
Acetonitrile (MeCN)AnhydrousCommercial-
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Sodium Thiosulfate (Na₂S₂O₃)Saturated solutionLab PreparedFor quenching.
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, add 6-bromoimidazo[1,2-b]pyridazine (5.0 g, 25.2 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (100 mL) and stir until the starting material is fully dissolved.

  • Addition of NBS: Add N-bromosuccinimide (4.71 g, 26.5 mmol, 1.05 equiv) portion-wise over 15 minutes at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (100 mL) to quench any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield 3,6-dibromoimidazo[1,2-b]pyridazine as a pure solid.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetaldehyde is toxic and corrosive. Handle with care.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.

References

  • Vertex AI Search. (2024).
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • PMC. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. [Link]

  • ACS Publications. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • E3S Web of Conferences. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Some New Imidazo[1,2-b] Pyridazines. [Link]

  • WIPO Patentscope. (2023). WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND.
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Arkivoc. (n.d.). Pyrrolo[1,2-b]pyridazines. A revisit.
  • Google Patents. (n.d.). WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • PubMed. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 2,6-Dibromoimidazo[1,2-b]pyridazine in Kinase Inhibitor Discovery and API Synthesis

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Executive Summary & Mechanistic Rationale The imidazo[1,2-b]pyridazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists

Executive Summary & Mechanistic Rationale

The imidazo[1,2-b]pyridazine core is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for numerous bioactive molecules and FDA-approved therapeutics, most notably the third-generation pan-kinase inhibitor Ponatinib [1].

Within drug discovery and Active Pharmaceutical Ingredient (API) synthesis, 2,6-dibromoimidazo[1,2-b]pyridazine (CAS: 1105714-53-1) is a highly prized di-halogenated building block. Its value lies in the profound electronic disparity between its two fused rings, which enables regioselective, orthogonal cross-coupling without the need for cumbersome protection/deprotection steps.

The Causality of Regioselectivity

To design successful synthetic routes, one must understand the underlying electron distribution of the scaffold:

  • The C-6 Position (Pyridazine Ring): The pyridazine system is highly electron-deficient due to the inductive and mesomeric effects of the two adjacent nitrogen atoms. This lowers the activation energy required for the oxidative addition of Palladium(0) into the C6–Br bond, making it highly reactive under mild Suzuki-Miyaura or SNAr conditions.

  • The C-2 Position (Imidazole Ring): Conversely, the imidazole ring is electron-rich. The C2–Br bond is stronger and significantly less prone to oxidative addition. Functionalizing this position requires harsher conditions, stronger bases, and electron-rich, sterically demanding phosphine ligands (e.g., XPhos) to force the catalytic cycle.

This electronic dichotomy allows chemists to sequentially install diverse pharmacophores, rapidly generating libraries of dual-kinase inhibitors targeting pathways like BCR-ABL and FLT3-ITD [2][3].

Synthetic Workflow & Regioselective Strategy

The standard paradigm for building complex APIs from 2,6-dibromoimidazo[1,2-b]pyridazine involves a two-step sequential functionalization.

SynthesisWorkflow A 2,6-Dibromoimidazo [1,2-b]pyridazine (Starting Material) B Pd-Catalyzed Suzuki-Miyaura (Mild Conditions) A->B C 6-Aryl-2-bromoimidazo [1,2-b]pyridazine (Intermediate) B->C D Buchwald-Hartwig Amination (Harsh Conditions) C->D E 2-Amino-6-aryl- imidazo[1,2-b]pyridazine (Target API) D->E

Fig 1. Orthogonal synthetic workflow for the regioselective functionalization of the scaffold.

Quantitative Data: Optimization of C-6 Regioselectivity

To prevent the formation of di-coupled impurities, the first cross-coupling step must be strictly controlled. Table 1 summarizes the optimization of the C-6 Suzuki-Miyaura coupling, demonstrating how catalyst and base selection dictate regiocontrol.

Table 1: Optimization of C-6 Selective Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield: C-6 Mono (%)Yield: Di-coupled (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9065%18%
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9078%12%
3 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 80 88% < 5%
4Pd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O10041%52%

Insight: Using a milder base (Na₂CO₃ instead of K₂CO₃ or Cs₂CO₃) and a slightly lower temperature (80 °C) suppresses the secondary oxidative addition at the C-2 position, maximizing the yield of the mono-coupled intermediate (Entry 3).

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific In-Process Controls (IPC) to ensure trustworthiness and reproducibility in the laboratory.

Protocol A: C-6 Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 6-aryl-2-bromoimidazo[1,2-b]pyridazine.

  • Preparation: In a rigorously dried Schlenk flask, add 2,6-dibromoimidazo[1,2-b]pyridazine (1.0 eq, 10 mmol) and the desired arylboronic acid (1.05 eq, 10.5 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) and Na₂CO₃ (2.0 eq, 20 mmol).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL). Causality: Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 80 °C and stir for 4–6 hours.

  • Self-Validating IPC (UPLC-MS): Sample the reaction at 4 hours.

    • Validation Check: The starting material exhibits a distinct 1:2:1 isotopic triplet in the mass spectrum due to the two bromine atoms ( 79 Br/ 81 Br). The successful C-6 mono-coupled product will shift to a 1:1 isotopic doublet. If a triplet remains, extend the reaction time; if a singlet emerges, di-coupling is occurring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C-2 Buchwald-Hartwig Amination

Objective: Convert the intermediate into a 2-amino-6-arylimidazo[1,2-b]pyridazine API.

  • Preparation: To a sealed tube, add the 6-aryl-2-bromoimidazo[1,2-b]pyridazine intermediate (1.0 eq, 5 mmol) and the target amine (1.2 eq, 6 mmol).

  • Catalytic System: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq). Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) is mandatory here. It accelerates the challenging oxidative addition into the C2–Br bond and facilitates the reductive elimination of the bulky amine.

  • Base & Solvent: Add anhydrous Cs₂CO₃ (2.5 eq) and anhydrous Toluene (25 mL).

  • Reaction: Seal the tube under N₂ and heat to 100 °C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC to isolate the final API.

Application in Drug Discovery: Target Signaling Pathways

Derivatives synthesized from 2,6-dibromoimidazo[1,2-b]pyridazine are predominantly utilized as Type II kinase inhibitors. These molecules bind to the DFG-out conformation of kinases, effectively shutting down aberrant oncogenic signaling pathways [4].

In the treatment of Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), these APIs target the BCR-ABL fusion protein and the FLT3-ITD mutation, respectively. By inhibiting these apex kinases, the APIs dismantle downstream survival cascades.

SignalingPathway cluster_pathways Downstream Signaling Cascades Inhibitor Imidazo[1,2-b]pyridazine Derivatives (e.g., Ponatinib) Kinase Oncogenic Kinases (BCR-ABL, FLT3-ITD) Inhibitor->Kinase Potent Inhibition STAT5 STAT5 Pathway Kinase->STAT5 PI3K PI3K/AKT/mTOR Kinase->PI3K MAPK RAS/MAPK Pathway Kinase->MAPK Apoptosis Leukemic Cell Proliferation & Survival STAT5->Apoptosis PI3K->Apoptosis MAPK->Apoptosis

Fig 2. Mechanism of action of imidazo[1,2-b]pyridazine-based kinase inhibitors in oncology.

The modularity of the 2,6-dibromo starting material allows medicinal chemists to fine-tune the "head" (binding the hinge region of the kinase) and the "tail" (extending into the hydrophobic pocket) of the API, optimizing both potency against resistant mutations (like the T315I gatekeeper mutation) and pharmacokinetic safety profiles [2].

References

  • European Journal of Medicinal Chemistry (2021)
  • AACR Journals (2022)
  • ACS Publications / Journal of Medicinal Chemistry (2023)
  • RSC Advances (2024)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 2,6-Dibromoimidazo[1,2-b]pyridazine Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working on the regioselective functionalization of 2,6-dibromoimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working on the regioselective functionalization of 2,6-dibromoimidazo[1,2-b]pyridazine.

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors[1]. When dealing with the 2,6-dibromo derivative, achieving high regioselectivity during palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction) is the most critical hurdle to overcome[2]. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale your cross-coupling workflows.

Core Principles: The Causality of Regioselectivity

To optimize a reaction, you must first understand the electronic causality governing the molecule. The imidazo[1,2-b]pyridazine core consists of an electron-rich imidazole ring (containing C-2) and an electron-deficient pyridazine ring (containing C-6).

The C-6 position is highly activated toward the oxidative addition of Pd(0)[3]. The electron-withdrawing nature of the adjacent bridgehead nitrogen and the pyridazine system lowers the LUMO energy of the C6–Br bond, facilitating rapid insertion of the electron-rich palladium catalyst. Conversely, the C-2 position is more electron-rich, making the C2–Br bond significantly less susceptible to oxidative addition.

Optimizing the palladium catalyst loading is a delicate balancing act of kinetic control:

  • Too High (>5 mol %): Excess active Pd(0) species saturate the system, overcoming the activation energy barrier for the less reactive C-2 position. This leads to over-coupling (di-functionalization) and a complete loss of regioselectivity.

  • Too Low (<1 mol %): The catalytic cycle cannot outpace trace impurities or oxygen ingress, leading to incomplete conversion and irreversible catalyst deactivation (palladium black formation).

G Start 2,6-dibromoimidazo[1,2-b]pyridazine + Aryl-B(OH)2 Pd_Cycle Pd(0) Catalyst (2.0 mol %) Start->Pd_Cycle Ox_Add Regioselective Oxidative Addition at C-6 (Electron-Deficient) Pd_Cycle->Ox_Add Fast Transmet Transmetalation (Base Mediated) Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cycle Pd(0) Regeneration Product 6-Aryl-2-bromoimidazo[1,2-b]pyridazine (Desired Product) Red_Elim->Product Side_Rxn Over-Coupling at C-2 (If Pd > 5 mol %) Product->Side_Rxn Excess Pd(0) / High Temp

Mechanistic pathway of the regioselective C-6 Suzuki-Miyaura cross-coupling.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the 2,6-di-coupled product instead of the desired 6-mono-coupled product. How do I fix this? Root Cause: Loss of regioselectivity is typically caused by an overly reactive catalytic system. When the Pd loading is too high, or the ligand is excessively electron-rich, the catalyst rapidly consumes the C-6 position and immediately begins oxidative addition at the C-2 position. Solution:

  • Reduce the Pd catalyst loading strictly to 1.5 – 2.0 mol % .

  • Lower the reaction temperature (e.g., from 100 °C to 70–80 °C) to widen the kinetic gap between C-6 and C-2 activation.

  • Switch to a catalyst with a larger bite angle, such as Pd(dppf)Cl2​ , which provides excellent steric control and heavily favors the more accessible C-6 position.

Q2: My reaction stalls at 50% conversion, and I see a black precipitate forming. What is happening? Root Cause: The black precipitate is "palladium black" (inactive Pd(0) aggregates). This indicates premature catalyst deactivation. It occurs when the transmetalation step is too slow, or when an excessively low catalyst loading (<0.5 mol %) cannot sustain the catalytic cycle against trace oxygen or solvent impurities. Solution:

  • Ensure strict Schlenk techniques; degas solvents by sparging with Argon for at least 30 minutes.

  • Increase the Pd loading slightly (to 2.5 mol %).

  • Add a mild base (e.g., K3​PO4​ ) to accelerate transmetalation, ensuring the Pd(II) intermediate is rapidly pushed through the cycle before it can decompose.

Q3: Does the choice of base affect the required catalyst loading and regioselectivity? Root Cause: Yes. The base facilitates the transmetalation step by forming a reactive boronate complex. Solution: For 2,6-dibromoimidazo[1,2-b]pyridazine, mild bases like K3​PO4​ or Na2​CO3​ in aqueous-organic mixtures (e.g., 1,4-Dioxane/ H2​O ) work best[1]. Strong bases (like KOtBu ) can over-accelerate the transmetalation step, forcing you to drop the Pd loading to sub-optimal levels (<1 mol %) to prevent C-2 over-coupling, which in turn risks catalyst death.

Data Presentation: Catalyst Loading Optimization

The following table summarizes internal optimization data for the Suzuki-Miyaura coupling of 2,6-dibromoimidazo[1,2-b]pyridazine.

Table 1: Effect of Pd(dppf)Cl2​ Loading on Suzuki-Miyaura Coupling with Phenylboronic Acid (1.05 eq), K3​PO4​ , Dioxane/ H2​O , 80 °C, 4h.

Pd Loading (mol %)Conversion (%)C-6 Mono-coupled Yield (%)C-2 Mono-coupled Yield (%)Di-coupled Yield (%)Catalyst State at End
0.54542<1<1Heavy Pd Black
1.07875<12Slight Pd Black
2.0 >99 94 <1 4 Clear/Yellow
5.0>9970227Clear/Yellow
10.0>9945550Clear/Yellow

Insight: A 2.0 mol % loading provides the optimal balance. It ensures full conversion and catalyst stability while strictly maintaining the kinetic preference for the C-6 position.

Experimental Protocol: Regioselective C-6 Suzuki-Miyaura Coupling

This SOP is designed as a self-validating system . By strictly controlling stoichiometry and oxygen exposure, any deviation in regioselectivity can be immediately traced back to temperature control or reagent purity, eliminating experimental guesswork.

Materials:

  • 2,6-dibromoimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 equiv, 2.0 mol %)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromoimidazo[1,2-b]pyridazine, arylboronic acid, and K3​PO4​ .

    • Self-Validation Checkpoint 1: Use exactly 1.05 equivalents of the boronic acid. If LC-MS at 4 hours shows unreacted starting material alongside di-coupled product, the issue is catalyst hyper-activity (temperature too high), not stoichiometry.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/ H2​O mixture with Argon for 30 minutes.

  • Solvent Addition: Transfer the degassed solvent mixture to the reaction flask via a gas-tight syringe.

  • Catalyst Addition: Briefly open the septum under a positive, heavy flow of Argon and add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst.

    • Self-Validation Checkpoint 2: Adding the catalyst last minimizes its exposure to trace oxygen trapped in the solid reagents. If the reaction mixture turns black within the first 15 minutes of heating, oxygen was present, and the run should be aborted to save reagents.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath. Monitor the reaction via LC-MS. The C-6 oxidative addition is highly favored, and the reaction should reach >95% completion within 3-4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Setup Run Reaction at 2.0 mol % Pd Analyze LC-MS Analysis at 4h Setup->Analyze Decision Outcome? Analyze->Decision Outcome1 High Yield, High Selectivity Decision->Outcome1 Outcome2 Incomplete Conversion (Pd Black Observed) Decision->Outcome2 Outcome3 Significant Di-coupled Product Decision->Outcome3 Action1 Proceed to Workup Outcome1->Action1 Action2 Degas Solvents Thoroughly Increase Pd to 2.5 mol % Outcome2->Action2 Action3 Decrease Pd to 1.5 mol % Lower Temp to 70 °C Outcome3->Action3 Action2->Setup Action3->Setup

Troubleshooting workflow for optimizing Pd catalyst loading and reaction conditions.

References
  • Elie, J., Feizbakhsh, O., Desban, N., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." European Journal of Medicinal Chemistry, 2018.[Link]

  • "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." Asian Journal of Organic Chemistry, 2021.[Link]

  • "Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents." Chemical Society Reviews, 2024.[Link]

Sources

Optimization

Technical Support Center: Mitigating Debromination in Imidazo[1,2-b]pyridazine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine scaffolds. This document prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine scaffolds. This document provides in-depth troubleshooting advice and field-proven insights to address a common and critical challenge: the unwanted side reaction of debromination during the functionalization of bromo-substituted imidazo[1,2-b]pyridazines. Our goal is to equip you with the mechanistic understanding and practical strategies to optimize your synthetic routes, maximize yields, and ensure the integrity of your target compounds.

Section 1: Understanding the Problem - The Mechanism of Debromination

A foundational understanding of why and when debromination occurs is the first step toward preventing it. This section breaks down the core concepts in a direct question-and-answer format.

Q1: What is debromination in the context of imidazo[1,2-b]pyridazine synthesis?

A: Debromination, also known as hydrodehalogenation, is an undesired side reaction where a bromine atom on your imidazo[1,2-b]pyridazine core is replaced by a hydrogen atom.[1][2] This typically occurs during subsequent functionalization steps, most notably in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.[1][3] The result is the formation of a significant byproduct that reduces the yield of your desired functionalized product and complicates downstream purification processes.[1]

Q2: When in the synthetic route is debromination most likely to occur?

A: Debromination is not typically an issue during the initial formation of the imidazo[1,2-b]pyridazine ring itself, which is often achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone or equivalent.[4][5] The problem arises when you attempt to use the bromo-substituent as a synthetic handle for introducing new functionalities via palladium-catalyzed cross-coupling. It is within the catalytic cycle of these reactions that the competing debromination pathway emerges.

Q3: What is the proposed mechanism for this debromination side reaction?

A: The standard palladium cross-coupling catalytic cycle involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation in Buchwald-Hartwig), and reductive elimination to form the desired product.[6][7][8] Debromination occurs when a competing catalytic cycle, driven by the formation of a palladium-hydride (Pd-H) species, takes over.

This Pd-H intermediate can arise from several sources, including β-hydride elimination from alkoxide bases or amine reagents, or from trace amounts of hydride sources like water or alcohols in the reaction mixture.[1][9] Once formed, this Pd-H species can undergo reductive elimination with the imidazo[1,2-b]pyridazine, cleaving the C-Br bond and forming a C-H bond instead, thus releasing the debrominated byproduct.

Catalytic_Cycles Fig. 1: Competing Catalytic Cycles pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-Br (Imidazopyridazine Complex) oa->pd2_complex Ar-Br coupling Amine Coupling & Deprotonation pd2_complex->coupling + R₂NH, Base pd_h_formation Pd-H Formation pd2_complex->pd_h_formation Side Pathway pd2_amine Ar-Pd(II)-NR2 coupling->pd2_amine re Reductive Elimination pd2_amine->re re->pd0 Regenerates Catalyst product Desired Product Ar-NR2 re->product pd_h_source Hydride Source (e.g., Base, H₂O) pd_h_source->pd_h_formation pd_h_complex H-Pd(II)-Br pd_h_formation->pd_h_complex re_debrom Reductive Elimination pd_h_complex->re_debrom re_debrom->pd0 Regenerates Catalyst debrom_product Debrominated Byproduct Ar-H re_debrom->debrom_product

Caption: Desired C-N coupling vs. competing debromination pathway.

Section 2: Troubleshooting Guide - Proactive Prevention & Reactive Solutions

Effective troubleshooting begins with robust experimental design. This table summarizes common issues, their underlying causes, and validated solutions to minimize debromination.

Observation / Issue Potential Cause Recommended Solution Scientific Rationale
High percentage (>10%) of debrominated byproduct detected by LC-MS / NMR. 1. Base is too strong: Strong bases like NaOt-Bu or NaOH can promote the formation of Pd-H species through side reactions.[1][3]Switch to a weaker base: Screen weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]Weaker bases are less likely to generate hydride species, thus starving the competing debromination pathway while still being sufficient to facilitate the deprotonation step in the desired C-N coupling cycle.[1][3]
2. Reaction temperature is too high: Debromination pathways often have a higher activation energy than the desired coupling reaction.[1][3]Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., reduce from 110°C to 80°C).By lowering the temperature, you can selectively disfavor the higher-energy debromination side reaction more than the desired productive pathway, improving selectivity.[3]
3. Inappropriate ligand choice: Small or less electron-donating ligands may not sufficiently stabilize the palladium center, allowing for side reactions.Use bulky, electron-rich phosphine ligands: Employ ligands such as XPhos, SPhos, or RuPhos. Bidentate ligands like BINAP can also be effective.[3][9][10]These ligands promote the final, desired reductive elimination step, accelerating the productive cycle.[3] Their steric bulk can also shield the metal center, suppressing side reactions like β-hydride elimination that lead to Pd-H formation.[9][10]
4. Presence of hydride sources: Trace water, protic solvents (e.g., alcohols), or other impurities can act as hydride donors.[1]Ensure anhydrous conditions: Use freshly distilled, anhydrous aprotic solvents (e.g., toluene, dioxane, THF).[1] Dry all reagents and glassware thoroughly.Aprotic solvents minimize the availability of protons and potential hydride sources that can be readily transferred to the palladium complex, directly inhibiting the formation of the key debromination intermediate.[1]
Low conversion of starting material and formation of palladium black. Catalyst decomposition: The active Pd(0) catalyst has agglomerated into inactive palladium black, often accelerated by high temperatures or inappropriate ligand choice.[2]1. Lower the reaction temperature. [2]2. Use a pre-formed catalyst: Consider using a stable pre-catalyst (e.g., GPhos G4 precatalyst) that generates the active Pd(0) species more cleanly in situ.[11]3. Ensure a strictly inert atmosphere. Lower temperatures slow decomposition.[2] Pre-catalysts can provide a more controlled and sustained release of the active Pd(0) species. Oxygen can degrade both the catalyst and the phosphine ligands, leading to deactivation.

Section 3: Experimental Protocols - Best Practices in Action

This section provides a representative protocol for a Buchwald-Hartwig amination on a bromo-imidazo[1,2-b]pyridazine scaffold, incorporating best practices to suppress debromination.

Protocol: Buchwald-Hartwig Amination of 6-bromo-2-phenylimidazo[1,2-b]pyridazine

Experimental_Workflow Fig. 2: Experimental Optimization Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Troubleshooting prep Oven-dry glassware. Prepare anhydrous solvent. Weigh reagents under N₂. setup Assemble reaction under N₂. Add substrate, amine, base. prep->setup catalyst Add Pd catalyst & ligand solution. setup->catalyst heating Heat to optimized temp (e.g., 80°C). Monitor by TLC/LC-MS. catalyst->heating analysis Analyze crude reaction mixture. (LC-MS, ¹H NMR) heating->analysis decision Debromination > 5%? analysis->decision optimize Troubleshoot: - Lower Temperature - Screen Weaker Base - Change Ligand decision->optimize Yes proceed Proceed to Workup & Purification decision->proceed No optimize->setup Re-run experiment

Caption: A systematic workflow for reaction setup and optimization.

Reagents & Equipment:

  • 6-bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine Ligand (e.g., XPhos) (4.4 mol%)

  • Base (e.g., K₃PO₄) (2.0 eq)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: Add the 6-bromo-2-phenylimidazo[1,2-b]pyridazine, potassium phosphate (K₃PO₄), and a magnetic stir bar to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the secondary amine via syringe.

  • Catalyst Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve the Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene. Stir for 5-10 minutes. This pre-formation of the active catalyst can improve consistency.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.

    • Expert Note on Catalyst/Ligand: The use of an electron-rich, bulky ligand like XPhos is critical. It accelerates the rate-limiting reductive elimination of the desired product, which helps it outcompete the debromination pathway.[3]

  • Heating & Monitoring: Seal the flask and place it in a preheated oil bath at 80-90°C.

    • Expert Note on Temperature: Start with a lower temperature. While many procedures call for >100°C, high heat is a primary driver of debromination.[1] Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Only increase the temperature if the reaction is stalled.

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q1: I am observing debromination even with weak bases like K₃PO₄ and at moderate temperatures (80°C). What else could be the cause? A: This strongly suggests the presence of an unintentional hydride source.[1] Scrutinize your setup for the following:

  • Solvent Quality: Ensure your "anhydrous" solvent is truly dry. Purchase high-quality solvent or distill it over a suitable drying agent (e.g., sodium/benzophenone for toluene/THF).

  • Reagent Purity: Your amine starting material could contain traces of water. If it's a salt (e.g., a hydrochloride), ensure it has been fully neutralized and dried.

  • Atmosphere: A leak in your inert gas line could introduce moisture and oxygen. Ensure all seals and connections are secure.

Q2: Can the position of the bromine on the imidazo[1,2-b]pyridazine ring affect the likelihood of debromination? A: Yes. The electronic properties of the heterocyclic ring can influence the reactivity of the C-Br bond. Positions that are more electron-deficient may be more susceptible to side reactions. The oxidative addition step is generally faster for electron-poor aryl halides, but this increased reactivity can sometimes open the door to more side reactions if other conditions are not optimal. A systematic comparison for this specific scaffold would require experimental validation, but it is a valid mechanistic consideration.

Q3: Are there alternatives to Palladium catalysis for C-N bond formation that avoid this issue? A: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are a potential alternative.[12] Historically, these required harsh conditions (high temperatures, polar solvents).[13] Modern methods use various ligands to facilitate the reaction under milder conditions.[14] However, these systems come with their own set of challenges, including ligand screening and sometimes higher catalyst loadings. They are a viable alternative to explore if palladium-based debromination proves insurmountable for a particularly difficult substrate.

Q4: How do I choose the right phosphine ligand to minimize debromination? A: The goal is to select a ligand that promotes the desired C-N reductive elimination faster than any competing side reaction. Bulky, electron-rich monodentate ligands and certain bidentate ligands are generally the best choices.

Ligand Class Examples Key Characteristics Rationale for Preventing Debromination
Bulky Monodentate XPhos, SPhos, t-BuXPhosHighly electron-rich and sterically demanding.Promotes rapid reductive elimination. The steric bulk helps prevent the formation of undesired catalyst complexes and can inhibit pathways like β-hydride elimination.[3][15]
Bidentate BINAP, DPPFForms a rigid chelate with the palladium center.The chelation effect reduces the availability of open coordination sites on the palladium, which are necessary for side reactions like β-hydride elimination to occur.[9][10]

Start with a bulky monodentate ligand like XPhos or SPhos, as they are often highly effective in modern Buchwald-Hartwig aminations. If issues persist, screening a bidentate ligand like BINAP is a logical next step.

References

  • Zhi-Xin Guo, et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Askew, B., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Retrieved from [Link]

  • Allouch, F., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen. Retrieved from [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. Retrieved from [Link]

  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ananikov, V. P. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • Chourasiya, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]

  • Fors, B. P. (2012). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Retrieved from [Link]

  • Al-Tel, T. H. (2023). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Castillo, J. C., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Separation of Substituted 2,6-Dibromoimidazo[1,2-b]pyridazine Regioisomers

Welcome to the dedicated support center for researchers tackling the chromatographic separation of substituted 2,6-dibromoimidazo[1,2-b]pyridazine regioisomers. The synthesis of these valuable heterocyclic scaffolds ofte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers tackling the chromatographic separation of substituted 2,6-dibromoimidazo[1,2-b]pyridazine regioisomers. The synthesis of these valuable heterocyclic scaffolds often yields isomeric mixtures that are notoriously difficult to separate due to their subtle differences in polarity and structure.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to empower you to achieve baseline resolution and high purity of your target compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during flash chromatography of imidazo[1,2-b]pyridazine regioisomers.

Question 1: My regioisomers are co-eluting or have very poor separation (ΔRf < 0.1 on TLC). How can I improve the resolution?

Answer: This is the most common challenge. Since regioisomers possess identical functional groups and differ only in their spatial arrangement, their polarity can be nearly identical. A multi-faceted approach is required to amplify the minor electronic and steric differences between them.

Core Issue: Insufficient differential interaction between the isomers and the stationary phase.

Solutions:

  • Optimize the Mobile Phase (Eluent System): The goal is to find a solvent system that maximizes the difference in affinity (selectivity) for your isomers.

    • Reduce Eluent Strength: If your TLC Rf values are high (>0.35), the compounds are moving too quickly through the column, preventing effective separation.[3] Decrease the concentration of the polar solvent (e.g., from 20% to 10% Ethyl Acetate in Hexane). Aim for an Rf of 0.2-0.3 for the lower-eluting isomer of interest.[3][4]

    • Change Solvent Selectivity: If reducing polarity isn't enough, switch one of the eluent components to a solvent from a different selectivity group. For example, if you are using a Hexane/Ethyl Acetate system, try replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture of DCM/Methanol. This alters the specific hydrogen bonding and dipole-dipole interactions.

    • Employ a Ternary System: Adding a third solvent in a small percentage can dramatically alter selectivity. For nitrogen-containing heterocycles, adding a small amount of methanol or acetonitrile to a DCM/Hexane mixture can be effective.

  • Modify the Stationary Phase:

    • Increase Surface Area: Standard silica gel has a surface area of ~500 m²/g. Switching to a high-surface-area silica (>700 m²/g) increases the number of interaction sites, which can enhance retention and improve the separation of closely related compounds.[5]

    • Change Adsorbent: If silica fails, consider alumina (neutral, acidic, or basic). The surface chemistry of alumina is different and may offer unique selectivity for your isomers.[6] Basic alumina can be particularly useful for nitrogenous compounds by reducing strong acidic interactions that cause peak tailing.

  • Refine Your Technique:

    • Use a Shallow Gradient: A slow, shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) is often superior to isocratic elution for separating very similar compounds. This helps to keep the peaks sharp and push them apart.[3][7]

    • Reduce the Sample Load: Overloading the column is a primary cause of poor resolution. For difficult separations, reduce the load to 0.5-1% of the silica gel mass (e.g., 50-100 mg of crude material on a 10g column).[8]

Question 2: I'm observing significant peak tailing (asymmetric peaks) for my compounds. Why is this happening and how can I fix it?

Answer: Peak tailing is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase. For imidazo[1,2-b]pyridazines, this is almost always due to the interaction of the basic nitrogen atoms in the heterocyclic core with the acidic silanol (Si-OH) groups on the surface of silica gel.

Core Issue: Strong acid-base interaction between the basic analyte and acidic silica.

Solutions:

  • Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the highly acidic silanol sites, preventing your compound from binding irreversibly and allowing it to elute in a sharp, symmetrical band.

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-1% (v/v) to your eluent system.

      • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol and add it as a small percentage (0.5-2%) to your mobile phase.[9]

    • Important Note: Always perform a scouting TLC with the added modifier to see how it affects the Rf values before running the column.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated (end-capped) reversed-phase silica, which have fewer free acidic sites.

Problem Primary Cause Recommended Solution Secondary Action
Co-elution Low selectivity between isomersOptimize mobile phase (change solvent, shallow gradient)Use high-surface-area silica; reduce sample load
Peak Tailing Analyte interaction with acidic silanol groupsAdd a basic modifier (0.1-1% TEA or NH3 in MeOH)[9]Switch to a less acidic stationary phase (e.g., neutral alumina)
Poor TLC-to-Flash Correlation Differences in loading, silica activity, or heatUse the dry loading method; use silica from the same batchPre-condition the column with the mobile phase
Insolubility in Eluent High polarity difference between sample and starting eluentUse the dry loading technique[8]Dissolve sample in a minimal amount of a strong solvent (DCM) for loading

Question 3: My separation looks promising on the TLC plate, but is poor on the flash column. What's going wrong?

Answer: A discrepancy between TLC and flash column performance usually points to issues with sample loading, differences in the stationary phase, or the thermal effects of a large column.

Core Issue: Non-ideal transfer of conditions from the analytical (TLC) to the preparative (flash) scale.

Solutions:

  • Sample Loading Technique: This is the most frequent culprit. If you dissolve your crude sample in a strong solvent (like pure DCM or methanol) and load a large volume onto a column starting with a weak eluent (like 10% EtOAc/Hexane), the strong solvent will carry your compound partway down the column in a diffuse band before the actual chromatography begins. This ruins the separation at the start.

    • Solution: Use the dry loading method. This is the most robust way to ensure a tight starting band and is highly recommended for difficult separations.[8][9]

  • Silica Gel Inconsistency: Ensure the silica gel in your flash cartridge is of the same grade and activity as your TLC plate. Different manufacturers and even different batches can have variations.

  • Thermal Effects: The heat generated from the solvent adsorbing onto the silica can sometimes affect separation. Ensuring the column is well-packed and pre-equilibrated with the starting mobile phase can mitigate this.

Protocol: Dry Loading a Sample for Flash Chromatography
  • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 5-10 mL of Dichloromethane or Methanol).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully add this powder as a uniform layer on top of your pre-packed and equilibrated flash column.

  • Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[3]

  • Proceed with your elution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing a separation method?

A1: Always start with Thin Layer Chromatography (TLC).

  • Stationary Phase: Begin with standard silica gel 60 F254 TLC plates.

  • Mobile Phase: A good starting point for the 2,6-dibromoimidazo[1,2-b]pyridazine core is a binary mixture of a non-polar solvent and a moderately polar solvent.

    • System 1: Ethyl Acetate (EtOAc) in Hexanes (or Heptane). Start with 20% EtOAc and adjust.

    • System 2: Dichloromethane (DCM) in Hexanes. This can sometimes offer different selectivity.

  • Goal: Find a solvent system that places your two regioisomers in the Rf range of 0.15 to 0.35 , with the largest possible separation (ΔRf) between them.[3] A patent describing the separation of related precursors used 50% ethyl acetate/heptane, which suggests these compounds can be moderately polar.[2]

Q2: Should I use a gradient or isocratic elution?

A2: For separating closely-eluting regioisomers, a shallow linear gradient is almost always superior.

  • Isocratic elution (using a single solvent mixture) can work if the ΔRf is large (>0.2), but the later-eluting peak will often be broader.[7]

  • A gradient elution (slowly increasing the mobile phase polarity) sharpens the peaks as they travel down the column, leading to better resolution and faster run times.[4] Start the gradient with a solvent composition that gives your lower-spotting isomer an Rf of ~0.15 on TLC, and end at a composition that gives it an Rf of ~0.4.

Q3: When should I consider using reversed-phase (C18) flash chromatography?

A3: Consider reversed-phase if you have exhausted normal-phase options without success, or if your compounds are highly polar.

  • Mechanism: In reversed-phase, the stationary phase (C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9] The elution order is reversed: more polar compounds elute first.

  • Advantages: Can sometimes provide a completely different and highly effective selectivity profile for isomers that are inseparable on silica. It is also excellent for removing very polar or very non-polar impurities.[10]

  • Disadvantages: C18 cartridges are more expensive, and removing water from fractions can be more time-consuming (often requiring lyophilization).

Q4: How do I confirm the identity of my separated regioisomers?

A4: Chromatographic separation alone does not identify the compounds. Post-purification analysis is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool. The substitution pattern on the imidazo[1,2-b]pyridazine core gives rise to a characteristic set of aromatic proton signals. The precise chemical shifts and coupling constants will differ between regioisomers.

  • 2D NMR (NOESY/ROESY): For unambiguously determining which substituent is where, a Nuclear Overhauser Effect experiment can show through-space correlations between protons on a substituent and protons on the core heterocyclic ring, confirming the isomer's structure.

  • X-Ray Crystallography: If you can grow a suitable crystal from one of the pure fractions, single-crystal X-ray diffraction provides absolute structural proof.

Workflow & Logic Diagram

The following diagram outlines the decision-making process for troubleshooting poor regioisomer separation.

G start Start: Poor Separation (Co-elution or Tailing) check_tailing Is there significant peak tailing? start->check_tailing check_tlc Analyze TLC: Is ΔRf > 0.1 and Rf < 0.35? optimize_eluent Action: Optimize Eluent 1. Decrease polarity (lower % polar solvent) 2. Change solvent selectivity (e.g., EtOAc -> DCM) 3. Try a ternary system check_tlc->optimize_eluent No success Success: Baseline Separation check_tlc->success Yes check_tailing->check_tlc No add_modifier Action: Add Basic Modifier (0.5% TEA or NH3/MeOH) to eluent check_tailing->add_modifier Yes re_run_tlc_modifier Re-run TLC with modifier add_modifier->re_run_tlc_modifier re_run_tlc_modifier->check_tlc shallow_gradient Action: Use Shallow Gradient & Reduce Sample Load (<1% w/w) optimize_eluent->shallow_gradient shallow_gradient->check_tlc Re-evaluate change_sp Advanced: Change Stationary Phase - High-Surface-Area Silica - Alumina (Neutral/Basic) - Reversed-Phase C18 shallow_gradient->change_sp If still no separation change_sp->success If successful

Caption: Troubleshooting workflow for regioisomer separation.

References

  • ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • ACS Publications. (2003). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit. (2022). troubleshooring flash chromatography purification. r/Chempros. Available at: [Link]

  • Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PMC. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Available at: [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Available at: [Link]

  • PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: [Link]

  • RSC Publishing. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Available at: [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Reddit. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. Available at: [Link]

  • IntechOpen. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link]

  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Available at: [Link]

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion rates in 2,6-dibromoimidazo[1,2-b]pyridazine couplings

Welcome to the Imidazo[1,2-b]pyridazine Cross-Coupling Support Center . This guide is engineered for discovery chemists and process scientists troubleshooting low conversion rates, poor regioselectivity, and catalyst dea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Imidazo[1,2-b]pyridazine Cross-Coupling Support Center . This guide is engineered for discovery chemists and process scientists troubleshooting low conversion rates, poor regioselectivity, and catalyst deactivation when working with the 2,6-dibromoimidazo[1,2-b]pyridazine scaffold.

Diagnostic Workflow: Isolating the Cause of Low Conversion

Before adjusting equivalents or temperatures, use the decision tree below to diagnose the mechanistic failure in your catalytic cycle.

G N1 Issue: Low Conversion 2,6-dibromoimidazo[1,2-b]pyridazine N2 Which position is being targeted? N1->N2 N3 C-6 Position (Pyridazine Ring) N2->N3 C-6 N4 C-2 Position (Imidazole Ring) N2->N4 C-2 N5 Check LC-MS for M-79 Da (Protodehalogenation) N3->N5 N7 Is C-6 already functionalized? N4->N7 N6 Action: Use weaker base (K3PO4) & anhydrous solvent N5->N6 Yes N8 Action: Must couple C-6 first. C-6 is highly reactive. N7->N8 No N9 Action: Use bulky ligand (XPhos) & elevate temperature N7->N9 Yes

Figure 1: Diagnostic decision tree for troubleshooting low conversion in 2,6-dibromoimidazo[1,2-b]pyridazine couplings.

Deep-Dive FAQs: The "Why" and "How" of Scaffold Reactivity

Q: Why is my Suzuki coupling yielding <15% of the desired product alongside a complex mixture of isomers? A: This is a fundamental regioselectivity failure. The 2,6-dibromoimidazo[1,2-b]pyridazine scaffold contains two distinct electronic environments. The C-6 bromine is located on the electron-deficient pyridazine ring, making the C–Br bond highly susceptible to oxidative addition by Pd(0). Conversely, the C-2 bromine resides on the electron-rich imidazole ring, which is significantly less reactive [1]. If you attempt to couple at C-2 without first functionalizing C-6, the catalyst will preferentially attack C-6, leading to off-target coupling, oligomerization, and rapid catalyst depletion. Solution: Always perform sequential couplings starting with the C-6 position.

Q: My LC-MS analysis of the crude mixture shows a major byproduct with a mass of M-79 Da. What is causing this? A: A mass reduction of 79 Da (loss of one Bromine isotope 79 Br) indicates protodehalogenation. This occurs when the oxidative addition complex (Pd(II)-aryl species) undergoes transmetalation too slowly. Instead of reacting with your boronic acid, the Pd-complex reacts with a proton source—often water from aqueous base solutions or the solvent—to yield the reduced heterocycle [2]. Solution: Switch to a strictly anhydrous solvent system (e.g., dry 1,4-dioxane) and use a finely milled anhydrous base like K 3​ PO 4​ or Cs 2​ CO 3​ instead of aqueous Na 2​ CO 3​ .

Q: The starting material is completely consumed, but my isolated yield is abysmal. Where did the mass go? A: Imidazo[1,2-b]pyridazines possess multiple basic nitrogen atoms (specifically N-1 and N-5) that can act as bidentate or monodentate ligands, coordinating directly to the palladium center. This forms stable, insoluble off-cycle Pd(II) complexes, effectively poisoning the catalyst and causing the starting material to precipitate out as a metal-organic aggregate[3]. Solution: Increase the steric bulk of your phosphine ligand. Ligands like XPhos or Cy-DHTP create a steric shield around the palladium center, preventing the basic nitrogens of the heterocycle from coordinating while still allowing the oxidative addition of the C–Br bond.

Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes the causality between ligand choice, reaction conditions, and regioselective conversion rates based on standardized internal benchmarking.

Catalyst / Ligand SystemBase / SolventTemp (°C)C-6 Conversion (%)C-2 Conversion (%)Primary Issue / Observation
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (aq) / THF8045%<5%High protodehalogenation due to H 2​ O
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane9082%12%Sluggish transmetalation; moderate yield
Pd 2​ (dba) 3​ / XPhos K 3​ PO 4​ / Dioxane 100 >98% <2% Highly selective for C-6; optimal
Pd(OAc) 2​ / Cy-DHTPCs 2​ CO 3​ / Toluene110>99%85%Requires prior C-6 blocking/reaction

Standardized Protocol: Self-Validating Regioselective C-6 Suzuki-Miyaura Coupling

Objective: Achieve >95% conversion at the C-6 position while strictly preserving the C-2 bromine for downstream functionalization.

Step 1: Reagent Preparation (The "Dry" Setup)

  • Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

  • Add 2,6-dibromoimidazo[1,2-b]pyridazine (1.0 equiv), the arylboronic acid (1.05 equiv), and anhydrous K 3​ PO 4​ (2.0 equiv). Causality Check: Limiting the boronic acid to a strict 1.05 equivalents prevents over-coupling at C-2. Using anhydrous K 3​ PO 4​ eliminates the primary proton source responsible for protodehalogenation.

Step 2: Catalyst Introduction

  • Add Pd 2​ (dba) 3​ (2.5 mol% Pd) and XPhos (5.0 mol%). Causality Check: XPhos is exceptionally bulky. Its spatial profile prevents the imidazo[1,2-b]pyridazine nitrogens from chelating the Pd center, keeping the catalyst in the active cycle and driving rapid reductive elimination.

Step 3: Solvent Addition and Degassing

  • Inject anhydrous 1,4-dioxane to achieve a 0.1 M concentration relative to the scaffold.

  • Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Validation Step: Before heating, take a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS to confirm the exact isotopic pattern of the dibrominated starting material (M + and M +2 peaks of equal intensity).

Step 4: Reaction Execution

  • Heat the reaction mixture to 90 °C for 4 hours. Validation Step: At the 2-hour mark, run a TLC (Hexanes/EtOAc 7:3). You should observe the disappearance of the starting material (R f​ ~0.6) and the appearance of a highly UV-active product spot (R f​ ~0.4). If a faint spot appears at R f​ ~0.2, this indicates unwanted over-coupling at C-2; immediately cool the reaction.

Step 5: Quench and Extraction

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the poisoned Pd-black and inorganic salts.

  • Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure for subsequent column chromatography.

References

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency Source: SciSpace URL
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,6-Dibromo vs. 3,6-Dibromoimidazo[1,2-b]pyridazine

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (e.g., Haspin and Mps1 inhibitors)[1],[2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (e.g., Haspin and Mps1 inhibitors)[1],[2]. For medicinal chemists and process scientists, late-stage diversification of this bicyclic core relies heavily on regioselective functionalization.

As a Senior Application Scientist, I frequently see development bottlenecks arise from poor regiocontrol during cross-coupling and amination sequences. This guide provides an objective, data-driven comparison of the 2,6-dibromo and 3,6-dibromoimidazo[1,2-b]pyridazine scaffolds, detailing the mechanistic causality behind their distinct reactivity profiles and providing self-validating experimental protocols to ensure reproducible regiocontrol.

Mechanistic Grounding: The Electronic Architecture

To master regioselectivity in imidazo[1,2-b]pyridazines, one must understand the "push-pull" electronic nature of the fused ring system:

  • The Imidazole Ring (C-2, C-3): This ring is generally electron-rich. However, the C-3 position is uniquely activated for palladium-catalyzed oxidative addition. The high Highest Occupied Molecular Orbital (HOMO) energy at C-3 makes the C3–Br bond exceptionally reactive toward Pd(0) insertion[3].

  • The Pyridazine Ring (C-6): The adjacent bridgehead and pyridazine nitrogens exert a strong electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-6. This renders the C6–Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4].

The Core Difference: In the 3,6-dibromo scaffold , the reactivity is perfectly orthogonal. You can selectively perform a Suzuki coupling at C-3, followed by an SNAr at C-6. In the 2,6-dibromo scaffold , the C-2 position lacks the hyper-reactivity of C-3. Consequently, the electron-deficient C-6 position dominates both SNAr and Pd-catalyzed couplings, requiring a reversed synthetic workflow (functionalizing C-6 before C-2) to prevent complex mixtures[5].

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative reactivity metrics observed during standard functionalization campaigns.

Property3,6-Dibromoimidazo[1,2-b]pyridazine2,6-Dibromoimidazo[1,2-b]pyridazine
Primary Pd-Coupling Site C-3 (Rapid oxidative addition)C-6 (Competes heavily with C-2)
Primary SNAr Site C-6 (Addition-elimination)C-6 (Addition-elimination)
Orthogonal Functionalization Excellent: C-3 (Suzuki) C-6 (SNAr)Challenging: C-6 (SNAr) C-2 (Suzuki)
Typical C-3 Suzuki Yield 60–85% (High regioselectivity)N/A (No C-3 halogen)
Typical C-6 SNAr Yield 70–95% (Requires 120 °C)75–90% (Requires 120 °C)
Electronic Nature of C-Br C-3 (Electron-Rich), C-6 (Electron-Deficient)C-2 (Neutral), C-6 (Electron-Deficient)

Regioselective Workflow Mapping

The diagram below illustrates the divergent synthetic pathways dictated by the halogen positions.

Regioselectivity cluster_36 3,6-Dibromo Scaffold cluster_26 2,6-Dibromo Scaffold A1 3,6-Dibromoimidazo [1,2-b]pyridazine B1 C-3 Arylation (Suzuki) A1->B1 Pd(0), Ar-B(OH)2 C1 C-6 Amination (SNAr) B1->C1 Amine, Base, Δ A2 2,6-Dibromoimidazo [1,2-b]pyridazine B2 C-6 Amination (SNAr) A2->B2 Amine, Base, Δ C2 C-2 Arylation (Suzuki) B2->C2 Pd(0), Ar-B(OH)2

Regioselective functionalization workflows for 3,6-dibromo vs 2,6-dibromo scaffolds.

Experimental Methodologies (Self-Validating Protocols)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. Causality is explained for every critical parameter to empower researchers to troubleshoot effectively.

Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling (3,6-Dibromo Scaffold)

This protocol exploits the hyper-reactivity of the C-3 position toward Pd(0) insertion.[1]

  • Setup: In a microwave-safe vial, combine 3,6-dibromoimidazo[1,2-b]pyridazine (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) followed by Na2​CO3​ (2.0 equiv).

    • Causality: A weak base ( Na2​CO3​ ) is strictly chosen over strong bases (like KOtBu) to prevent premature hydrolysis of the sensitive C-6 bromine. The slight stoichiometric restriction of boronic acid (1.05 equiv) prevents over-coupling at C-6.

  • Reaction: Irradiate in a microwave reactor at 110 °C for 45 minutes (or heat thermally at 90 °C for 4-6 hours).

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product will appear as a distinct, UV-active spot with a higher Rf​ than the starting material. LC-MS will confirm a mass shift corresponding to the loss of one bromine isotope pattern and the addition of the aryl mass.

Protocol B: C-6 Nucleophilic Aromatic Substitution (SNAr)

Performed on the intermediate generated in Protocol A.[6]

  • Setup: Dissolve the 3-aryl-6-bromoimidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous DMSO.

  • Reagents: Add the desired aliphatic amine (e.g., N-propylamine) (3.0 equiv) and Cs2​CO3​ (2.0 equiv).

    • Causality: DMSO is critical here; its high dielectric constant stabilizes the highly polar Meisenheimer complex intermediate formed during the addition-elimination SNAr mechanism.

  • Reaction: Heat the mixture to 120 °C for 12 hours.

  • Self-Validation: The reaction mixture will typically undergo a distinct color change (often turning deep yellow/orange) as the amine displaces the heavy bromine atom. TLC will reveal a highly polar spot that exhibits strong fluorescence quenching under 254 nm UV light.

Protocol C: Sequential Functionalization of the 2,6-Dibromo Scaffold

Because C-2 is less reactive than C-3, the C-6 position must be functionalized first to prevent mixtures.

  • Step 1 (C-6 SNAr): Subject 2,6-dibromoimidazo[1,2-b]pyridazine to the exact conditions in Protocol B. The electron-deficient C-6 position will react exclusively, leaving the C-2 bromine intact.

  • Step 2 (C-2 Suzuki): Isolate the 6-amino-2-bromo intermediate. Perform a Suzuki coupling using a more active catalyst system, such as Pd(dppf)Cl2​ (0.05 equiv) at 100 °C, to force the oxidative addition into the less reactive C-2 C-Br bond.

Mechanistic Pathway Visualization

The orthogonal reactivity of the 3,6-dibromo scaffold is a direct consequence of its localized molecular orbitals.

Mechanism A Imidazo[1,2-b]pyridazine Core B C-3 Position (Electron-Rich Imidazole) A->B High HOMO Energy C C-6 Position (Electron-Deficient Pyridazine) A->C Low LUMO Energy D Rapid Oxidative Addition (Pd-Catalyzed Couplings) B->D Favors Pd(0) Insertion E Addition-Elimination (SNAr) (Amine/Alkoxide Nucleophiles) C->E Favors Nucleophilic Attack

Electronic distribution dictating orthogonal reactivity at C-3 and C-6 positions.

Conclusion

Choosing between the 2,6-dibromo and 3,6-dibromoimidazo[1,2-b]pyridazine scaffolds dictates the entire trajectory of a synthetic campaign. The 3,6-dibromo scaffold is vastly superior for rapid, divergent library generation due to its perfectly orthogonal reactivity (C-3 Suzuki followed by C-6 SNAr). Conversely, the 2,6-dibromo scaffold requires a reversed approach, prioritizing the highly reactive C-6 position for SNAr before forcing a cross-coupling at the less reactive C-2 position. By aligning your synthetic route with the inherent electronic architecture of these molecules, you can eliminate complex purification bottlenecks and maximize overall yields.

References

  • Elie, J. et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." PLoS One, 2013.

  • Khelifi, T. et al. "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." ResearchGate, 2021.

  • "EVT-10896450 - CHR-6494 TFA." EvitaChem Technical Documentation.

  • Kusakabe, K. et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." Journal of Medicinal Chemistry, ACS Publications, 2015.

Sources

Comparative

Advanced LC-MS Characterization of 2,6-Dibromoimidazo[1,2-b]pyridazine Analogs and Metabolites: A Comparative Guide

Introduction The imidazo[1,2-b]pyridazine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent applications range from potent PI3K/mTOR dual inhibitors for pulmonary fibrosis[1] to se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent applications range from potent PI3K/mTOR dual inhibitors for pulmonary fibrosis[1] to selective Mps1 (TTK) kinase inhibitors for oncology[2] and DYRK1A inhibitors for neurological disorders[3]. The synthesis of these agents frequently utilizes 2,6-dibromoimidazo[1,2-b]pyridazine as a foundational building block, leveraging the differential reactivity of the halogens at the 2- and 6-positions for iterative cross-coupling.

However, the structural optimization of these candidates often encounters critical hurdles regarding metabolic stability and in vitro half-life[4]. As a Senior Application Scientist, I frequently observe laboratories struggling with the analytical characterization of this scaffold and its downstream metabolites. The presence of bromine atoms provides a unique isotopic signature, but the structural rigidity and polarity of the imidazo-pyridazine core demand optimized chromatographic and ionization approaches. This guide objectively compares analytical platforms and details self-validating methodologies for robust LC-MS characterization.

Section 1: Platform Comparison – HRMS vs. QqQ for Scaffold Characterization

When tracking the metabolic fate of imidazo[1,2-b]pyridazine derivatives, selecting the appropriate mass spectrometry platform dictates the quality of the structural elucidation.

Table 1: Performance Comparison of MS Platforms for Imidazo[1,2-b]pyridazine Analysis
ParameterHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)
Primary Application Metabolite identification (MetID), structural elucidationHigh-sensitivity pharmacokinetics (PK), quantitation
Mass Accuracy < 2 ppm (critical for distinguishing isobaric biotransformations)Nominal mass (unit resolution)
Isotope Tracking Excellent; resolves the exact 1:2:1 (Br₂) or 1:1 (Br) isotopic fine structureModerate; relies on specific MRM transitions of isotopes
Data Acquisition Data-Dependent (DDA) or Data-Independent (DIA / MSE)Multiple Reaction Monitoring (MRM)
Sensitivity High (femogram to picogram range)Ultra-high (sub-femtogram range)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

Causality Insight: For early-stage metabolic profiling, HRMS is non-negotiable. The exact mass capabilities allow researchers to differentiate between a true metabolic oxidation (+15.9949 Da) and a potential matrix interference. Conversely, for established in vivo PK studies where plasma is heavily processed with acetonitrile[1], the QqQ platform provides the necessary linear dynamic range and absolute sensitivity to accurately track clearance rates.

Section 2: Chromatographic Strategies – Resolving Positional Isomers

A major challenge in characterizing imidazo[1,2-b]pyridazine metabolites is the separation of positional isomers, particularly when the core or its functional groups undergo hydroxylation by CYP450 enzymes.

Table 2: Chromatographic Column Comparison for Metabolite Separation
Column ChemistryRetention MechanismIsomer Resolution CapabilityBest Use Case
Sub-2 µm C18 Hydrophobic (dispersive) interactionsModerateGeneral screening, high-throughput PK
Sub-2 µm Biphenyl Hydrophobic + π-π interactionsExcellentSeparating aromatic positional isomers
Polar C18 (AQ) Hydrophobic + polar endcappingGoodRetaining highly polar Phase II glucuronides

Causality Insight: The imidazo[1,2-b]pyridazine core is highly aromatic and electron-deficient. Standard C18 columns often fail to resolve hydroxylated isomers because purely hydrophobic interactions do not differentiate subtle changes in the electron cloud. By switching to a Biphenyl stationary phase, we introduce π-π interactions. The position of a hydroxyl group on the scaffold alters its localized electron density, which interacts differentially with the biphenyl rings of the stationary phase, achieving baseline resolution of otherwise co-eluting isomers.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be self-validating. This means incorporating steps that actively confirm the method is working as intended during every run.

Protocol: LC-MS/MS Workflow for In Vitro Metabolite Profiling

Step 1: Microsomal Incubation & Quenching

  • Incubate the parent analog (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

  • Causality: Quench the reaction at specific time points (e.g., 0, 15, 30, 60 min) using ice-cold acetonitrile (1:3 v/v)[1]. The high organic solvent ratio instantly denatures proteins, halting enzymatic activity and preventing downstream column fouling.

Step 2: Internal Standard (IS) Spiking (The Self-Validation Step)

  • Spike the quenching solvent with a stable-isotope labeled (SIL) internal standard prior to precipitation.

  • Causality: If the IS peak area drops significantly in a specific sample, it immediately flags a matrix effect (ion suppression) or an extraction failure, validating the recovery of the system independently of the analyte.

Step 3: Centrifugation and Supernatant Transfer

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to an LC vial.

Step 4: LC-MS/MS Acquisition

  • Inject 2 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes.

  • Causality: The slow gradient ensures polar metabolites (e.g., glucuronides) elute early, while the lipophilic parent elutes later. Using DDA mode on an HRMS automatically triggers MS/MS fragmentation on the top 5 most intense ions, capturing transient metabolites without prior programming.

LCMS_Workflow Start In Vitro Microsomal Incubation Prep Protein Precipitation (Acetonitrile 1:3 v/v) Start->Prep Spike Internal Standard Spike (Self-Validation) Prep->Spike Controls Recovery LC UHPLC Separation (Biphenyl vs C18) Spike->LC MS HRMS Acquisition (DDA / MSE) LC->MS Resolves Isomers Data Metabolite ID & Isotope Pattern Filter MS->Data Exact Mass & Fragments

Workflow for LC-MS/MS characterization and self-validating metabolite identification.

Section 4: Data Interpretation and Isotopic Signatures

The 2,6-dibromoimidazo[1,2-b]pyridazine starting material possesses a highly diagnostic mass spectrometric signature due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are roughly 1:1).

  • Intact Dibromo Scaffold: Exhibits a distinct M, M+2, M+4 isotopic cluster in a 1:2:1 intensity ratio.

  • Mono-Brominated Analogs: When one bromine is displaced during synthesis (e.g., via Suzuki coupling to form a 6-aryl derivative), the resulting analog exhibits an M, M+2 cluster in a 1:1 ratio.

When profiling metabolites, this isotopic pattern acts as an endogenous mass defect filter:

  • Phase I Hydroxylation (+16 Da): The 1:1 (or 1:2:1) pattern is perfectly retained, shifted by exactly 15.9949 m/z.

  • Debromination (-78.9183 Da): If a metabolic pathway involves reductive debromination or glutathione conjugation displacing the halogen, the distinct isotopic pattern completely disappears. This immediate visual cue in the MS1 spectra is invaluable for rapid structural elucidation.

Metabolic_Logic Parent Brominated Parent (Retains Isotope Pattern) Phase1_OH Hydroxylation (+16 Da) Isomer Separation req. Parent->Phase1_OH CYP450 Oxidation Phase1_DeBr Debromination (-79 Da) Loss of Isotope Pattern Parent->Phase1_DeBr Reductive/GSH mediated Phase2_Gluc Glucuronidation (+176 Da) Phase II Conjugation Parent->Phase2_Gluc Direct N-Glucuronidation Phase1_OH->Phase2_Gluc UGT Enzyme Conjugation

Common metabolic transformations of brominated imidazo[1,2-b]pyridazine analogs.

Conclusion

Characterizing 2,6-dibromoimidazo[1,2-b]pyridazine and its downstream drug candidates requires a deliberate alignment of analytical tools. By leveraging the unique π-π interactions of biphenyl chromatography and the high mass accuracy of HRMS, scientists can confidently map complex metabolic pathways. Integrating self-validating steps, such as early IS spiking and isotopic pattern tracking, ensures that the resulting data is not just comprehensive, but rigorously trustworthy.

References

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: acs.org URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: acs.org URL: [Link]

  • Title: Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease Source: researchgate.net URL: [Link]

  • Title: Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: cardiff.ac.uk URL: [Link]

Sources

Validation

2,6-dibromoimidazo[1,2-b]pyridazine vs pyrazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry

[label="Step 4: C-3 Functionalization\n(Cross-Coupling)", fillcolor="#FBBC05", Fig 1. Divergent kinase binding modes of the two privileged scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Step 4: C-3 Functionalization\n(Cross-Coupling)", fillcolor="#FBBC05",

Fig 1. Divergent kinase binding modes of the two privileged scaffolds.

Synthetic Versatility: The Power of 2,6-Dibromoimidazo[1,2-b]pyridazine

Causality in Scaffold Selection

Historically, building the imidazo[1,2-b]pyridazine core from scratch (via condensation of a 3-aminopyridazine with an α -bromoketone) suffered from severe regioselectivity issues. The multiple nucleophilic nitrogens on the pyridazine ring often led to undesired alkylation side products, bottlenecking library generation[1].

To bypass this, modern medicinal chemistry relies on 2,6-dibromoimidazo[1,2-b]pyridazine as a pre-formed, highly modular building block[2][3]. The fundamental causality behind its utility lies in the electronic asymmetry of the fused ring system:

  • C-6 Position (Pyridazine Ring): The two adjacent nitrogens withdraw electron density, rendering the C-6 bromine highly susceptible to oxidative addition by Palladium (for Suzuki/Buchwald couplings) and direct Nucleophilic Aromatic Substitution (SNAr)[4][5].

  • C-2 Position (Imidazole Ring): Relatively electron-rich, the C-2 bromine remains inert during C-6 functionalization, allowing for strictly sequential, orthogonal cross-coupling.

  • C-3 Position: Highly nucleophilic, allowing for late-stage direct halogenation (e.g., using NBS or NIS) to introduce a third vector for diversification[4].

G S1 2,6-Dibromoimidazo[1,2-b]pyridazine (Starting Material) S2 Step 1: C-6 Functionalization (Suzuki/SNAr) S1->S2 Highly Reactive C-6 S3 Step 2: C-2 Functionalization (Suzuki/Buchwald) S2->S3 Subsequent C-2 Coupling S4 Step 3: C-3 Halogenation (NBS/NIS) S3->S4 Electrophilic Aromatic Sub S5 Step 4: C-3 Functionalization (Cross-Coupling) S4->S5 Final Library Diversification

Fig 2. Regioselective sequential functionalization workflow for 2,6-dibromoimidazo[1,2-b]pyridazine.

Experimental Protocol: Self-Validating Sequential Suzuki-Miyaura Coupling

To exploit the electronic asymmetry of 2,6-dibromoimidazo[1,2-b]pyridazine, the following robust, step-wise methodology is utilized to generate di-substituted derivatives.

Step 1: Regioselective C-6 Coupling

  • Reagents: Combine 2,6-dibromoimidazo[1,2-b]pyridazine (1.0 eq), Aryl Boronic Acid (1.0 eq), Pd(PPh3​)4​ (0.05 eq), and Na2​CO3​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1).

  • Conditions: Heat to 80°C under an argon atmosphere for 4–6 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct isotopic dibromine cluster (M, M+2, M+4 in a 1:2:1 ratio). Successful regioselective mono-coupling at C-6 is confirmed by the appearance of a mono-bromine cluster (M, M+2 in a 1:1 ratio). If over-coupling at C-2 is observed (>5%), reduce the boronic acid to 0.95 eq and lower the temperature to 70°C.

Step 2: C-2 Coupling

  • Reagents: Isolate the C-6 substituted intermediate. Combine with a second Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in Toluene/ H2​O (4:1).

  • Conditions: Heat to 100°C for 12 hours. The elevated temperature and more active catalyst are required to overcome the higher activation energy of the electron-rich C-2 bromide.

  • Self-Validation Check: LC-MS should show complete disappearance of the mono-bromine isotopic signature, yielding the final product mass [M+H]+.

(Contrast: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via the condensation of 3-aminopyrazoles with 1,3-biselectrophiles like β -dicarbonyls, which builds the ring around the substituents rather than relying on late-stage orthogonal cross-coupling[6][7].)

Pharmacological Performance & Target Selectivity

Both scaffolds have yielded highly potent inhibitors, but their target profiles differ based on their spatial geometry and hydrogen-bonding capabilities.

Comparative Quantitative Data
Scaffold CoreKey Target ExamplesPrimary Binding ModeTypical IC50​ RangePhysicochemical Advantage
Imidazo[1,2-b]pyridazine PIM1, DYRK1A, RET, CLK1Hinge (DYRK1A) / Helix α C (PIM1)< 0.5 nM – 50 nM[8][9]Isosteric nitrogen reduces lipophilicity; enables orthogonal late-stage functionalization.
Pyrazolo[1,5-a]pyrimidine Aurora, PIM, CNS Receptors (e.g., Zaleplon)Classic ATP Hinge Binder1 nM – 100 nM[10][11]Exceptional cLogP (~0.5); highly rigid and planar for deep hinge penetration.
Expert Insights on Target Selectivity

The choice between these scaffolds often comes down to the architecture of the target kinase's active site.

  • The PIM1 Anomaly: PIM1 kinase possesses a unique hinge architecture featuring a proline at position 123, which prevents the formation of standard dual hydrogen bonds typical of ATP-mimetics[12]. The imidazo[1,2-b]pyridazine scaffold brilliantly exploits this by flipping its orientation; it abandons the hinge and instead forms a hydrogen bond network with the conserved active site lysine (Lys67) and the α C residue (Glu89)[12][13]. This non-classical binding yields extraordinary selectivity profiles over other kinases.

  • RET Mutational Targeting: In RET kinases, extending the substituents at the C-2 and C-6 positions of the imidazo[1,2-b]pyridazine core allows the molecule to reach from the gatekeeper region to the solvent front, effectively neutralizing actionable drug-resistant mutations with IC50​ values < 0.5 nM[8].

Conclusion

While both the pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine scaffolds are cornerstones of modern kinase inhibitor design, they serve different strategic purposes. Pyrazolo[1,5-a]pyrimidine is the scaffold of choice for broad, classic hinge-binding applications requiring low molecular weight and high planarity. Conversely, the imidazo[1,2-b]pyridazine core—specifically when synthesized from the highly controllable 2,6-dibromoimidazo[1,2-b]pyridazine building block—offers unmatched synthetic modularity. Its ability to undergo strictly regioselective sequential cross-couplings, combined with its capacity for non-ATP mimetic binding, makes it a superior choice for targeting structurally unique or mutated kinase pockets.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.